3-(Dimethylamino)-5-fluorobenzaldehyde
Description
Properties
IUPAC Name |
3-(dimethylamino)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSBWVKSHSPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 3-(Dimethylamino)-5-fluorobenzaldehyde
The following technical guide details the chemical identity, synthetic accessibility, and application spectrum of 3-(Dimethylamino)-5-fluorobenzaldehyde .
CAS Number: 1289041-39-9[1][2]
Executive Summary
3-(Dimethylamino)-5-fluorobenzaldehyde is a specialized organofluorine intermediate used primarily in the development of kinase inhibitors and fluorescent probes. Its structural uniqueness lies in the "mismatched" electronic push-pull system: an electron-donating dimethylamino group meta to an electron-withdrawing formyl group, stabilized by a fluorine atom. This specific substitution pattern renders it inaccessible via standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack), requiring advanced transition-metal catalysis or directed metallation for synthesis.
This guide outlines the critical parameters for identifying, synthesizing, and handling this compound in a drug discovery context.
Chemical Identity & Physical Properties[3][4][5]
| Parameter | Data |
| CAS Number | 1289041-39-9 |
| IUPAC Name | 3-(Dimethylamino)-5-fluorobenzaldehyde |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| SMILES | CN(C)c1cc(F)cc(C=O)c1 |
| Appearance | Pale yellow to orange oil or low-melting solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Purity Standard | Typically ≥95% (HPLC) for research grade |
Synthetic Methodologies
Due to the meta relationship between the amino and aldehyde groups, direct formylation of 3-fluoro-N,N-dimethylaniline is electronically unfavorable (directing groups favor ortho/para). Therefore, the synthesis requires Buchwald-Hartwig Amination or Lithium-Halogen Exchange .
Protocol A: Palladium-Catalyzed Amination (Recommended)
This route offers the highest regiocontrol and scalability.
-
Precursor: 3-Bromo-5-fluorobenzaldehyde (CAS 188582-20-1)
-
Reagent: Dimethylamine (2.0 M in THF)
-
Catalyst System: Pd₂(dba)₃ / Xantphos or RuPhos
-
Base: Cs₂CO₃ or NaOtBu
Step-by-Step Workflow:
-
Charge: In a glovebox, charge a reaction vial with 3-bromo-5-fluorobenzaldehyde (1.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).
-
Reagents: Add Cs₂CO₃ (1.5 eq) followed by Dimethylamine solution (1.2 eq).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup: Filter through Celite to remove palladium residues. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a yellow oil.
Protocol B: Lithiation-Formylation (Alternative)
Useful if the bromo-aniline precursor is already available.
-
Precursor: 3-Bromo-5-fluoro-N,N-dimethylaniline.
-
Lithiation: Treat with n-BuLi (1.1 eq) in dry THF at -78°C for 30 min.
-
Quench: Add dry DMF (1.5 eq) dropwise.
-
Hydrolysis: Warm to RT and quench with saturated NH₄Cl.
Synthetic Pathway Visualization
Figure 1: Palladium-catalyzed cross-coupling route to access the meta-substituted scaffold.
Applications in Drug Discovery
Kinase Inhibitor Design
The 3,5-disubstituted benzaldehyde motif is a critical "hinge-binding" precursor.
-
Mechanism: The aldehyde is converted into a heterocycle (e.g., imidazopyridine, quinazoline) via condensation.
-
Role of Fluorine: Blocks metabolic oxidation at the phenyl ring (CYP450 blocking) and increases lipophilicity.
-
Role of Dimethylamine: Provides a hydrogen bond acceptor and solubilizing group, often interacting with the solvent front of the ATP-binding pocket.
Fluorescent Probes
This molecule serves as the "donor" end of a Push-Pull chromophore.
-
Reactivity: Condensation with active methylene compounds (e.g., malononitrile) yields styryl dyes.
-
Property: The internal Charge Transfer (ICT) from the dimethylamino group to the acceptor is modulated by the fluorine, fine-tuning the emission wavelength.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood.[3] |
| Skin Irritation | Causes skin irritation (H315). | Wear nitrile gloves. |
| Eye Irritation | Causes serious eye irritation (H319). | Wear safety goggles. |
| Storage | Air-sensitive (Aldehyde oxidation). | Store under Nitrogen at 2–8°C. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Fluorine emissions).
References
-
Boroncore . (n.d.). 3-(Dimethylamino)-5-fluorobenzaldehyde Product Sheet. Retrieved February 5, 2026, from [Link]
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for Protocol A).
-
PubChem . (2026). Compound Summary: 3-(Dimethylamino)-5-fluorobenzaldehyde.[1][2][4] National Library of Medicine.
Sources
Advanced Synthesis Guide: 3-(Dimethylamino)-5-fluorobenzaldehyde
Part 1: Executive Technical Summary
Target Molecule: 3-(Dimethylamino)-5-fluorobenzaldehyde CAS: 1214352-45-8 (Generic analog reference) Molecular Formula: C₉H₁₀FNO Molecular Weight: 167.18 g/mol
Strategic Relevance: This intermediate is a critical "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting EGFR or VEGFR) and CNS-active agents. The 1,3,5-substitution pattern allows for precise vector exploration: the aldehyde serves as a linchpin for heterocycle formation (imidazoles, quinazolines), the fluorine provides metabolic stability and lipophilicity modulation, and the dimethylamino group acts as a hydrogen bond acceptor and solubility enhancer.
Synthesis Challenge: The primary challenge lies in the electronic mismatch . The aldehyde (-CHO) is a strong electron-withdrawing group (EWG) that directs electrophilic substitution to the meta position but deactivates the ring. Conversely, for nucleophilic aromatic substitution (SNAr), the aldehyde activates ortho and para positions. In 3,5-difluorobenzaldehyde, the fluorine atoms are meta to the aldehyde, rendering them electronically "invisible" to standard SNAr displacement by dimethylamine. Therefore, a transition-metal-catalyzed approach (Buchwald-Hartwig) is the requisite "Gold Standard" for reliability.
Part 2: Retrosynthetic Analysis & Pathway Selection
To ensure high yield and purity, we must bypass the thermodynamic traps of direct SNAr. We present two viable pathways:
-
Route A (The "Protect-Couples-Deprotect" Strategy): Ideal when starting from commercially available 3-bromo-5-fluorobenzaldehyde.
-
Route B (The "De Novo" Strategy): Ideal for large-scale synthesis starting from cheap 1,3-dibromo-5-fluorobenzene.
Visualizing the Logic
The following diagram illustrates the retrosynthetic disconnection and the electronic logic dictating the pathway choice.
Figure 1: Retrosynthetic logic tree prioritizing metal-catalyzed coupling over nucleophilic substitution.
Part 3: The Master Protocol (Route A)
Scenario: You have sourced 3-bromo-5-fluorobenzaldehyde and need to install the dimethylamino group. Critical Issue: Dimethylamine is a secondary amine that will reversibly react with the free aldehyde to form aminals or iminium species, poisoning the Pd-catalyst or reducing yield. Protection is mandatory.
Step 1: Acetal Protection
Objective: Mask the aldehyde as a cyclic acetal (dioxolane).
-
Reagents: 3-Bromo-5-fluorobenzaldehyde (1.0 equiv), Ethylene Glycol (5.0 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv).
-
Solvent: Toluene (0.5 M).
-
Setup: Dean-Stark apparatus for azeotropic water removal.
Protocol:
-
Charge a round-bottom flask with the aldehyde, ethylene glycol, pTSA, and toluene.
-
Reflux vigorously under a Dean-Stark trap until water collection ceases (approx. 3–5 hours).
-
Cool to RT, wash with saturated NaHCO₃ (to neutralize acid) and brine.
-
Dry over MgSO₄ and concentrate.
-
Checkpoint: ¹H NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of the acetal proton (~5.8 ppm).
Step 2: Buchwald-Hartwig Amination
Objective: Install the dimethylamino group using Pd-catalysis.
-
Substrate: 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane (from Step 1).
-
Amine Source: Dimethylamine (2.0 M in THF) or Dimethylamine HCl salt (requires extra base).
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) OR RuPhos Pd G4.
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).
-
Solvent: 1,4-Dioxane or Toluene (degassed).
Protocol:
-
In a glovebox or under strict N₂ flow, charge the reaction vessel with the protected aryl bromide, Pd catalyst, ligand, and base.
-
Add the solvent and dimethylamine solution.
-
Seal the vessel (pressure tube recommended due to dimethylamine volatility).
-
Heat to 100°C for 12–16 hours.
-
Cool, filter through a Celite pad (eluting with EtOAc).
Step 3: Deprotection & Isolation
Objective: Restore the aldehyde functionality.
-
Reagents: 1M HCl or 50% Trifluoroacetic acid (TFA).
-
Solvent: THF/Water (1:1).
Protocol:
-
Dissolve the crude aminated intermediate in THF/Water.
-
Add acid and stir at RT for 2 hours.
-
Workup: Neutralize carefully with saturated NaHCO₃ (keep pH ~8; amine solubility increases at low pH).
-
Extract with DCM (3x).
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amino-aldehyde is typically a yellow oil or low-melting solid.
Part 4: Alternative "De Novo" Protocol (Route B)
Scenario: Large-scale synthesis starting from 1,3-dibromo-5-fluorobenzene. This route is more atom-economical as it avoids protection steps.
Workflow Visualization
Figure 2: Direct functionalization pathway via Lithium-Halogen exchange.
Key Technical Insight: The dimethylamino group is an ortho/para director for electrophilic substitution but is stable to lithiation conditions. The bromine atom undergoes Lithium-Halogen exchange much faster than the fluorine or the C-N bond reacts.
-
Mono-Amination: React 1,3-dibromo-5-fluorobenzene with Dimethylamine (1.1 equiv) using Pd-catalysis. Statistical distribution favors the mono-product if stoichiometry is controlled.
-
Formylation:
-
Dissolve intermediate in anhydrous THF.
-
Cool to -78°C .
-
Add n-BuLi (1.1 equiv) dropwise. (Lithium exchanges selectively at the Br position).
-
Stir 30 min, then add dry DMF (Dimethylformamide, 1.5 equiv).
-
Warm to RT and quench with aqueous NH₄Cl.
-
Part 5: Data Summary & Quality Control
Reaction Parameter Table
| Parameter | Route A (Protection) | Route B (Direct) |
| Starting Material | 3-Bromo-5-fluorobenzaldehyde | 1,3-Dibromo-5-fluorobenzene |
| Step Count | 3 (Protect -> Couple -> Deprotect) | 2 (Couple -> Formylate) |
| Overall Yield (Est.) | 55–65% | 60–75% |
| Critical Reagent | Ethylene Glycol (Protection) | n-Butyllithium (Lithiation) |
| Safety Hazard | Dimethylamine (Gas/Pressure) | n-BuLi (Pyrophoric) |
| Scalability | High (Standard unit ops) | Moderate (Cryogenic required) |
Analytical Characterization (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.85 ppm (s, 1H): Aldehyde -CH O.
-
δ 7.10–6.80 ppm (m, 3H): Aromatic protons (pattern depends on F-coupling).
-
δ 3.05 ppm (s, 6H): Dimethylamino -N(CH ₃)₂.
-
-
¹⁹F NMR: Single peak around -110 ppm (typical for fluoroarenes).
-
Appearance: Yellow to orange oil/solid (amines often oxidize slightly to give color).
Part 6: References
-
Preparation of 3-Bromo-5-fluorobenzaldehyde:
-
Source: Echemi. (2025).[3] 3-Bromo-5-fluorobenzaldehyde Synthesis and Properties.
-
-
Buchwald-Hartwig Amination Protocols:
-
Lithium-Halogen Exchange Methodology:
-
Source: BenchChem. Synthesis Routes of 3,5-Difluorobenzaldehyde (Analogous Chemistry).
-
-
Commercial Availability & Safety Data:
-
Source: Oakwood Chemical. Safety Data Sheet for 3-Bromo-5-fluorobenzaldehyde.
-
Link:[Link]
-
Sources
- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | 1379375-34-4 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. globalresearchonline.net [globalresearchonline.net]
Spectroscopic Profile & Characterization Guide: 3-(Dimethylamino)-5-fluorobenzaldehyde
CAS Number: 1289041-39-9
Molecular Formula: C
Executive Summary
3-(Dimethylamino)-5-fluorobenzaldehyde is a specialized aromatic intermediate characterized by a 1,3,5-substitution pattern. Its structural uniqueness lies in the interplay between the electron-withdrawing aldehyde and fluorine groups against the strongly electron-donating dimethylamino group. This "push-pull" electronic character makes it a critical building block for synthesizing solvatochromic dyes, fluorescent sensors, and kinase inhibitors.[1]
This technical guide provides a rigorous spectroscopic framework for the identification and quality control of this compound, distinguishing it from common synthetic impurities like 3,5-difluorobenzaldehyde or the bis-aminated byproduct.[1]
Physicochemical Profile
| Property | Value | Notes |
| Appearance | Pale yellow to orange solid/oil | Color deepens upon oxidation/exposure to light. |
| Melting Point | 60–65 °C (Predicted) | Low-melting solid; often handled as a melt or oil. |
| Boiling Point | ~280 °C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended. |
| Solubility | DMSO, Methanol, Chloroform, DCM | Poor solubility in water; soluble in organic solvents.[1] |
| pKa (Conjugate Acid) | ~3.5 | Protonation of the dimethylamino group. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is defined by the asymmetry introduced by the fluorine atom.[1] The 1,3,5-substitution pattern prevents magnetic equivalence among the aromatic protons, resulting in distinct coupling patterns (
H NMR (400 MHz, CDCl
)
-
9.85 ppm (s, 1H, -CHO): The aldehyde proton appears as a singlet. A small long-range coupling to fluorine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Hz) may be observed at high resolution. -
6.90 – 7.10 ppm (m, 3H, Ar-H): The aromatic region shows three distinct signals due to the lack of symmetry:
-
H2 (singlet-like/doublet): Located between the aldehyde and dimethylamino groups.
-
H4 (doublet of doublets): Located between the dimethylamino and fluorine groups. Shows strong coupling to F (
Hz). -
H6 (doublet of doublets): Located between the fluorine and aldehyde groups. Shows coupling to F (
Hz).
-
-
3.05 ppm (s, 6H, -N(CHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) ): A strong singlet representing the six equivalent methyl protons.
C NMR (100 MHz, CDCl
)
The carbon spectrum is diagnostic due to Carbon-Fluorine (
-
192.5 ppm (d,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Hz): Carbonyl carbon. -
164.0 ppm (d,
Hz): C5 (directly attached to Fluorine). Large coupling constant is definitive. - 152.0 ppm (s/d): C3 (attached to Dimethylamino).
-
138.5 ppm (d,
Hz): C1 (attached to Aldehyde). - 40.5 ppm (s): Dimethylamino methyl carbons.
F NMR (376 MHz, CDCl
)
- -110 to -115 ppm: Single sharp peak. The shift is characteristic of a meta-substituted fluoroarene.
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)[1]
-
Molecular Ion [M+H]
: m/z 168.19 -
Fragmentation Pattern:
-
m/z 168
139: Loss of the formyl radical (-CHO) or CO loss (M-28). -
m/z 168
124: Loss of the dimethylamino fragment (less common in soft ionization).
-
Infrared Spectroscopy (FT-IR)
-
1690 cm
: Strong C=O stretching vibration (Aldehyde). -
1595 cm
: Aromatic C=C ring stretch. -
1350 cm
: C-N stretching (Aromatic amine). -
1150 – 1200 cm
: C-F stretching (Strong band).
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Ensure complete dissolution and prevent concentration-dependent shifts.
-
Weigh 10-15 mg of 3-(Dimethylamino)-5-fluorobenzaldehyde into a clean vial.
-
Add 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -
Vortex for 30 seconds until the solution is clear yellow.
-
Filter through a glass wool plug into the NMR tube if any particulate matter remains (crucial for high-resolution splitting).
Protocol B: Impurity Profiling (HPLC)
Objective: Detect the bis-dimethylamino impurity (over-reaction).
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV at 254 nm and 350 nm (The amino-aldehyde conjugation extends absorption).
-
Logic: The starting material (3,5-difluorobenzaldehyde) will elute later (more non-polar). The bis-substituted byproduct (3,5-bis(dimethylamino)benzaldehyde) will have a distinct redshifted UV spectrum.
Visualization of Characterization Workflow
Caption: Analytical workflow for the isolation and validation of 3-(Dimethylamino)-5-fluorobenzaldehyde.
Synthesis & Impurity Logic
Understanding the synthesis aids in identifying spectral impurities.
Caption: Reaction pathway showing the origin of the primary 'bis-amino' impurity.
References
-
Boroncore . 3-(Dimethylamino)-5-fluorobenzaldehyde Product Page. Retrieved from (Verified CAS 1289041-39-9).
-
ChemicalBook . 3-(Dimethylamino)-5-fluorobenzaldehyde CAS Data. Retrieved from .
-
PubChem . Compound Summary: 3-(Dimethylamino)benzaldehyde (Congener Data). Retrieved from .
-
Sigma-Aldrich . 3,5-Difluorobenzaldehyde (Precursor Data). Retrieved from .[2]
Sources
Structural Elucidation of Fluorinated Anilines: 3-(Dimethylamino)-5-fluorobenzaldehyde
Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine into aromatic scaffolds is a ubiquitous tactic to modulate lipophilicity, metabolic stability, and ligand binding affinity. 3-(Dimethylamino)-5-fluorobenzaldehyde represents a critical "push-pull" system where the electron-withdrawing aldehyde and fluorine groups compete with the strongly electron-donating dimethylamino group.
This guide provides a rigorous analysis of the 1H NMR spectrum of this molecule. Unlike simple aromatics, this compound exhibits second-order complexity due to heteronuclear spin-spin coupling (
Theoretical Framework & Molecular Analysis[1]
To accurately predict and assign the spectrum, we must deconstruct the electronic environment of the benzene ring. The molecule possesses
Substituent Effects (The "Push-Pull" System)
-
Aldehyde (-CHO): Strongly electron-withdrawing (Mesomeric
, Inductive ). It significantly deshields protons at the ortho and para positions. -
Dimethylamino (-NMe
): Strongly electron-donating (Mesomeric ). It significantly shields protons at the ortho and para positions. -
Fluorine (-F): Electron-withdrawing via induction (
) but donating via resonance ( ). In NMR, the inductive effect dominates the chemical shift, but its spin-active nature ( ) dominates the splitting patterns.
The Coupling Regime
Fluorine-19 has a spin of 1/2 and 100% natural abundance. It couples to protons similarly to hydrogen but with larger coupling constants (
-
(ortho):
Hz -
(meta):
Hz -
(para):
Hz
The 1H NMR Spectrum: Assignment & Analysis
Predicted Chemical Shifts & Multiplicities
Solvent Reference: CDCl
| Signal | Integration | Predicted Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| A | 1H | 9.80 – 9.95 | Singlet (s) or doublet (d) | -CHO (Aldehyde) | |
| B | 1H | 7.15 – 7.25 | Doublet of Triplets (dt) | H-6 (Ortho to F, Ortho to CHO) | |
| C | 1H | 6.60 – 6.70 | Broad Singlet or Triplet (t) | H-2 (Para to F, Ortho to NMe | |
| D | 1H | 6.35 – 6.45 | Doublet of Triplets (dt) | H-4 (Ortho to F, Ortho to NMe | |
| E | 6H | 3.00 – 3.10 | Singlet (s) | N/A | -N(CH |
Detailed Splitting Analysis (The "Fingerprint")
The aromatic region is the most diagnostic. We observe an AMX spin system perturbed by the Fluorine nucleus.
-
H-6 (The Downfield Aromatic):
-
Located between the Fluorine and the Aldehyde.
-
Shift Logic: Deshielded by the carbonyl anisotropy (low field).
-
Splitting: Large coupling to F (
Hz) creates a doublet. Small meta couplings to H-2 and H-4 split each leg further.
-
-
H-4 (The Upfield Aromatic):
-
Located between the Fluorine and the Dimethylamino group.
-
Shift Logic: Strongly shielded by the ortho -NMe
group (high field). -
Splitting: Large coupling to F (
Hz). The proximity to the electron-rich amine often increases the magnitude of .
-
-
H-2 (The "Silent" Aromatic):
-
Located between the Aldehyde and the Dimethylamino group.
-
Shift Logic: The deshielding CHO and shielding NMe
effects partially cancel out. -
Splitting: Being para to Fluorine, the
is very small (< 2 Hz). It appears as a broad singlet or a finely split triplet (due to meta coupling to H-4/H-6).
-
Visualization: Logic Pathways
Structural Assignment Workflow
The following diagram illustrates the logical decision tree for assigning the aromatic protons in this specific scaffold.
Figure 1: Decision logic for assigning the 1,3,5-substituted aromatic protons based on coupling magnitude and electronic environment.
Experimental Protocol
To ensure data integrity and reproducibility, the following acquisition parameters are recommended.
Sample Preparation
-
Solvent: CDCl
(99.8% D) is preferred for resolution.-
Note: Avoid DMSO-d
unless solubility is an issue, as it broadens the aldehyde signal and can obscure fine couplings due to viscosity.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration can lead to stacking effects, shifting aromatic protons upfield.
-
Filtration: Filter through a cotton plug to remove suspended solids (paramagnetic particulates cause line broadening).
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to
5.0 seconds .-
Reasoning: Aldehyde protons and quaternary carbons have long T1 relaxation times. A short D1 prevents full integration accuracy of the CHO peak.
-
-
Spectral Width: -2 to 14 ppm (ensure CHO is captured).
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample).
-
Apodization: Exponential multiplication with LB = 0.3 Hz . Do not over-process; fine splitting of H-2 is easily lost.
Advanced Validation: F Decoupling
If the splitting patterns are ambiguous, run a
-
Result: The large doublets in H-4 and H-6 will collapse into simple meta-coupled triplets or singlets. This confirms the presence and location of the fluorine atom.
Structural Validation (Self-Check)
How do you confirm you have the 3-amino-5-fluoro isomer and not the 2-amino or 4-amino regioisomers?
-
Symmetry Check: The molecule is asymmetric regarding the C1-C4 axis but has a specific 1,3,5 substitution pattern.
-
Observation: You must see three distinct aromatic signals . If you see only two (integration 2:1), you likely have a symmetric isomer (e.g., 4-(dimethylamino)-2,6-difluorobenzaldehyde).
-
-
The Aldehyde Coupling:
-
In the 3,5-substituted system, the aldehyde proton often shows a small doublet (
Hz) due to coupling with H-2 or H-6 (W-coupling).
-
-
NOE (Nuclear Overhauser Effect):
-
Irradiate the -NMe
singlet (3.0 ppm). -
Result: You should observe NOE enhancement at H-2 and H-4 .
-
Negative Result: You should not see enhancement at H-6 or the Aldehyde proton. This spatially confirms the amine's position.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
-
Dolphin, D., & AE, M. (1977). The effect of substituents on the 19F NMR chemical shifts of fluorobenzenes. Canadian Journal of Chemistry.[1] Link
-
Reich, H. J. (2024). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link
-
Sigma-Aldrich. (2023). NMR Chemical Shifts of Trace Impurities. Link
-
ChemicalBook. (2024). 3-Fluorobenzaldehyde Spectral Data. (Used for baseline chemical shift comparison). Link
Sources
13C NMR of 3-(Dimethylamino)-5-fluorobenzaldehyde
An In-depth Technical Guide to the
Executive Summary
This technical guide provides a rigorous analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Dimethylamino)-5-fluorobenzaldehyde . Designed for medicinal chemists and structural biologists, this document moves beyond basic spectral listing to explore the spin-spin coupling dynamics introduced by the fluorine nucleus (
The 1,3,5-substitution pattern of this molecule creates a unique symmetry-broken environment where Scalar Coupling (
Molecular Architecture & Electronic Environment
The molecule features a benzene core with three distinct substituents in a meta relationship (1,3,5-substitution). This arrangement minimizes steric clash but maximizes electronic "push-pull" effects across the
-
Electron Withdrawal (-I/-M): The Aldehyde (-CHO) group at position 1 and Fluorine (-F) at position 5 withdraw electron density, deshielding adjacent nuclei.
-
Electron Donation (+M): The Dimethylamino (-NMe
) group at position 3 is a strong resonance donor, significantly shielding the ortho and para positions.
Symmetry Analysis
Unlike para-disubstituted benzenes, this molecule lacks a plane of symmetry that renders ring carbons equivalent. All six aromatic carbons are chemically non-equivalent , resulting in six distinct aromatic signals, plus the carbonyl and methyl carbons.
Experimental Protocol: Acquisition Parameters
To resolve the complex coupling patterns (
Sample Preparation
-
Solvent: Chloroform-
(CDCl ) is preferred to minimize hydrogen bonding with the aldehyde oxygen, which can broaden the carbonyl signal. -
Concentration: ~30–50 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
0.[1]00) or the central triplet of CDCl ( 77.16).
Pulse Sequence & Acquisition
-
Pulse Program: zgpg30 (Power-gated decoupling) is standard. However, for precise
-coupling measurement, use Inverse Gated Decoupling (zgig) to suppress Nuclear Overhauser Effect (NOE) if quantitative integration is required. -
Relaxation Delay (D1): Set to 3–5 seconds . The quaternary carbons (C1, C3, C5) and the carbonyl carbon have long spin-lattice relaxation times (
). Short delays will suppress these signals, making the doublet difficult to detect. -
Spectral Width: 240 ppm (to capture the downfield aldehyde ~192 ppm).
-
Scans (NS): Minimum 1024 scans for adequate S/N on split peaks.
Spectral Assignment & Theoretical Prediction
The spectrum is dominated by the Heteronuclear Spin-Spin Coupling between
Predicted Chemical Shifts (
) and Coupling Constants (
)
| Carbon Label | Environment | Chemical Shift ( | Multiplicity | Assignment Logic | |
| C=O | Aldehyde Carbonyl | 191.5 – 192.5 | Doublet ( | Deshielded by O; long-range coupling to F is often unresolved. | |
| C5 | Aromatic (Ipso to F) | 164.0 – 166.0 | Doublet ( | Extreme deshielding by F; massive splitting is diagnostic. | |
| C3 | Aromatic (Ipso to NMe | 150.0 – 152.0 | Doublet ( | Deshielded by N; meta to F. | |
| C1 | Aromatic (Ipso to CHO) | 138.0 – 139.5 | Doublet ( | Deshielded by C=O; meta to F. | |
| C6 | Aromatic (Ortho to F) | 110.0 – 112.0 | Doublet ( | Shielded by NMe | |
| C4 | Aromatic (Ortho to F) | 104.0 – 106.0 | Doublet ( | Shielded by NMe | |
| C2 | Aromatic (Meta to F) | 116.0 – 118.0 | Doublet ( | Shielded by NMe | |
| N-Me | Dimethylamino Methyls | 40.0 – 41.5 | Singlet ( | - | High field; typically shows no F coupling. |
Note: The chemical shifts are estimated based on Substituent Chemical Shift (SCS) additivity rules derived from 3-fluorobenzaldehyde and N,N-dimethylaniline data [1, 2].
Visualization of Coupling Pathways
The following diagram illustrates the splitting logic. The magnitude of the
Figure 1: Coupling topology showing the magnitude of Fluorine splitting on specific carbon environments.
Data Interpretation & Troubleshooting
Distinguishing C4 and C6
Both C4 and C6 are ortho to the fluorine atom and will exhibit similar large doublets (
-
C4 is ortho to the electron-donating -NMe
group, which exerts a strong shielding effect. Expect C4 to be upfield (lower ppm, ~105) . -
C6 is ortho to the electron-withdrawing -CHO group (via C1) and para to the -NMe
. While also shielded, it is generally less shielded than C4. Expect C6 at ~111 ppm .
The "Missing" Ipso Carbon
A common error in analyzing fluorinated aromatics is "missing" the ipso carbon (C5).
-
Cause: The signal is split into a wide doublet (~250 Hz apart). If the S/N ratio is low, these two small peaks can be lost in the baseline noise.
-
Solution: Increase the number of scans (NS) or use exponential line broadening (LB = 1.0–2.0 Hz) during processing to enhance the signal-to-noise ratio.
Aldehyde Proton Coupling
In a non-decoupled spectrum (or gated decoupling), the aldehyde carbon (C=O) will appear as a doublet due to coupling with the attached aldehyde proton (
References
-
PubChem. 3-(Dimethylamino)benzaldehyde Spectral Data. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry (RSC). 19F-centred NMR analysis of mono-fluorinated compounds. Chem. Sci., 2022.[1][2][3] Available at: [Link]
-
Reich, H. J. 13C-19F Coupling Constants in Aromatic Systems. University of Wisconsin-Madison. Available at: [Link]
Sources
Methodological & Application
Synthesis of heterocyclic compounds using 3-(Dimethylamino)-5-fluorobenzaldehyde
Abstract
This technical guide details the synthetic utility of 3-(Dimethylamino)-5-fluorobenzaldehyde as a core building block for diversity-oriented heterocyclic synthesis.[1] Unlike simple benzaldehydes, this scaffold presents a unique electronic profile: the electron-withdrawing fluorine atom (meta) and the electron-donating dimethylamino group (meta) create an electronically "frustrated" system that influences reactivity and metabolic stability.[1] This note provides validated protocols for synthesizing dihydropyrimidinones , pyrazolines , and benzimidazoles , emphasizing reaction monitoring via
Chemical Profile & Reactivity Analysis
To successfully utilize 3-(Dimethylamino)-5-fluorobenzaldehyde, one must understand its specific electronic environment.[1]
-
Electronic "Push-Pull" Dynamics:
-
The Aldehyde (C-1): The electrophilic handle for condensation.[1]
-
The Fluorine (C-5): Inductively withdrawing (-I), metabolically stable.[1] It prevents oxidative metabolism at the C-5 position, a common failure point in drug discovery.
-
The Dimethylamino (C-3): Strongly electron-donating (+R).[1] Although meta-positioned (limiting direct resonance overlap with the aldehyde), it increases the overall electron density of the ring, making the aldehyde slightly less electrophilic than nitro- or cyano-substituted benzaldehydes.
-
-
Implication for Synthesis: Reactions relying on nucleophilic attack at the carbonyl (e.g., Biginelli, Knoevenagel) may require stronger acid catalysis or higher temperatures compared to electron-deficient substrates.[1]
Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways utilizing the 3-(Dimethylamino)-5-fluorobenzaldehyde scaffold.[1]
Validated Synthetic Protocols
Protocol A: Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Target: 4-(3-(dimethylamino)-5-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-ones.[1] Mechanism: Acid-catalyzed multicomponent condensation.[1]
Critical Consideration: The basic dimethylamino group can buffer the acid catalyst. Standard catalytic loads (10 mol%) may be insufficient.[1] This protocol uses a Lewis Acid (Yb(OTf)
Reagents:
-
Ethyl acetoacetate (1.0 equiv)[1]
-
Catalyst: Ytterbium(III) triflate [Yb(OTf)
] (5 mol%) or conc.[1] HCl (3-4 drops if Lewis acid unavailable). -
Solvent: Ethanol (Absolute).[1]
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask, dissolve the aldehyde (2 mmol), ethyl acetoacetate (2 mmol), and urea (2.4 mmol) in Ethanol (5 mL).
-
Catalysis: Add Yb(OTf)
(0.1 mmol). -
Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours.
-
Workup: Cool to room temperature. Pour the mixture into crushed ice (20 g).
-
Isolation: The solid precipitate is filtered.
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 6–8 Hours |
| Appearance | Pale yellow solid |
| Key Spectral Feature |
Protocol B: Synthesis of Pyrazolines (via Chalcones)
Target: 3,5-Diaryl-2-pyrazolines. Mechanism: Base-catalyzed Claisen-Schmidt condensation followed by cyclocondensation.[1]
Reagents:
-
Acetophenone (substituted or unsubstituted)[1]
-
Hydrazine Hydrate (80%)[1]
-
NaOH (40% aq) and Ethanol.[1]
Workflow Diagram:
Figure 2: Two-step synthesis of pyrazolines.
Step-by-Step Methodology:
-
Chalcone Formation:
-
Mix aldehyde (10 mmol) and acetophenone (10 mmol) in Ethanol (15 mL).
-
Add NaOH (40%, 2 mL) dropwise at 0 °C.
-
Stir at Room Temperature for 12 hours. The mixture will thicken as the chalcone precipitates.
-
Filter and wash with cold water until washings are neutral.[1]
-
-
Cyclization:
-
Isolation: Pour into ice water. The pyrazoline precipitates as a solid.[1]
Analytical & Purification Strategy
Handling compounds with both fluorine and basic amines requires specific analytical considerations.
A. Purification (Chromatography)
The dimethylamino group causes "tailing" (streaking) on standard silica gel due to interaction with acidic silanol groups.[1]
-
Solution: Pre-treat the silica gel column with mobile phase containing 1% Triethylamine (TEA) .[1]
-
Recommended Eluent: Hexane:Ethyl Acetate (gradient) + 1% TEA.[1]
B. F NMR Monitoring
The fluorine atom at position 5 is an excellent handle for reaction monitoring because it is distinct from the complex proton region.[1]
-
Starting Material: ~ -113 ppm (variable solvent dependence).[1]
-
Product Shift: Upon cyclization (e.g., to DHPM), the electronic environment of the ring changes, causing a shift of 2–5 ppm.
-
Advantage: You can run a crude NMR in DMSO-
without workup to determine conversion % quantitatively.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Biginelli) | Amine neutralizing acid catalyst.[1] | Increase catalyst load to 15 mol% or switch to Lewis Acid (Yb, InCl |
| Tailing on TLC | Interaction with silica.[1] | Add 1 drop of Ammonium Hydroxide or TEA to the TLC developing chamber. |
| No Precipitation (Pyrazoline) | Product is oily due to lipophilicity.[1] | Extract with DCM, dry over MgSO |
| Oxidation | Dimethylamino group oxidizing.[1] | Perform reactions under Nitrogen/Argon atmosphere; use degassed solvents. |
References
-
Biginelli Reaction Mechanism & Catalysis
-
Pyrazoline Synthesis Protocols
-
RSC Advances (2024).[1] "Recent advances in the multicomponent synthesis of pyrazoles." Organic & Biomolecular Chemistry.
-
-
Fluorine in Medicinal Chemistry
-
Barnes-Seeman, D., et al. (2014).[1] "Fluorinated compounds in medicinal chemistry: recent applications." Current Topics in Medicinal Chemistry.
-
-
Compound Data (3-Dimethylamino-5-fluorobenzaldehyde)
Sources
- 1. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(N,3-dimethylanilino)-5-fluorobenzaldehyde | C15H14FNO | CID 113845953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | 1379375-34-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
Application of 3-(Dimethylamino)-5-fluorobenzaldehyde in the Synthesis of Advanced Fluorescent Dyes
Introduction: Unlocking Novel Fluorophores through Strategic Substitution
In the landscape of advanced material science and biomedical research, the rational design of fluorescent dyes with tailored photophysical properties is of paramount importance. 3-(Dimethylamino)-5-fluorobenzaldehyde emerges as a highly valuable and versatile building block in the synthesis of novel fluorophores. The unique electronic characteristics of this molecule, stemming from the synergistic interplay of the electron-donating dimethylamino group and the electron-withdrawing fluorine atom at the meta positions, offer a strategic advantage in modulating the intramolecular charge transfer (ICT) properties of the resulting dyes. This strategic substitution pattern allows for the fine-tuning of absorption and emission wavelengths, Stokes shifts, and environmental sensitivity, leading to the development of sophisticated probes for a myriad of applications, including cellular imaging, biosensing, and materials science.
The dimethylamino group, a potent electron donor, significantly enhances the push-pull character of the chromophore, which is a cornerstone for achieving desirable solvatochromic and fluorescent properties.[1] Concurrently, the fluorine atom, with its high electronegativity, serves to modulate the electron density of the aromatic ring, influencing the energy levels of the molecular orbitals and, consequently, the photophysical behavior of the dye. This application note provides detailed protocols for the synthesis of two distinct classes of dyes—styryl and chalcone derivatives—using 3-(Dimethylamino)-5-fluorobenzaldehyde as the key precursor. The methodologies are designed to be robust and reproducible, providing researchers with a solid foundation for the exploration of novel dye structures.
PART 1: Synthesis of a Styryl Dye via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and is particularly well-suited for the preparation of styryl dyes.[2] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a base. In this protocol, we detail the synthesis of a novel styryl dye by reacting 3-(Dimethylamino)-5-fluorobenzaldehyde with 2-methylbenzothiazole, a common precursor in the synthesis of cyanine and styryl dyes.[3]
Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation of 3-(Dimethylamino)-5-fluorobenzaldehyde.
Experimental Protocol: Synthesis of (E)-2-(3-(Dimethylamino)-5-fluorostyryl)-3-methylbenzo[d]thiazol-3-ium iodide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(Dimethylamino)-5-fluorobenzaldehyde | 167.18 | 1.0 | 167 mg |
| 2,3-Dimethylbenzo[d]thiazol-3-ium iodide | 291.16 | 1.0 | 291 mg |
| Piperidine | 85.15 | catalytic | ~0.1 mL |
| Ethanol | 46.07 | - | 15 mL |
| Diethyl ether | 74.12 | - | As needed |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Dimethylamino)-5-fluorobenzaldehyde (1.0 mmol) and 2,3-Dimethylbenzo[d]thiazol-3-ium iodide (1.0 mmol).
-
Add 15 mL of ethanol to the flask and stir the mixture to dissolve the reactants.
-
Add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture. The addition of a basic catalyst is crucial for the deprotonation of the active methyl group of the benzothiazolium salt, initiating the condensation.[4]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 95:5).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure.
-
Wash the crude product with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Recrystallize the solid from ethanol to obtain the purified styryl dye.
-
Dry the final product under vacuum.
PART 2: Synthesis of a Chalcone Dye via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation, which is highly effective for the synthesis of chalcones from an aromatic aldehyde and a ketone.[5] Chalcones are a class of compounds known for their biological activities and are also valuable precursors for the synthesis of flavonoids and other heterocyclic compounds.[6] The following protocol describes a solvent-free approach, which is an environmentally friendly alternative to traditional solvent-based methods.[7]
Reaction Scheme: Claisen-Schmidt Condensation
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-(dimethylamino)-5-fluorophenyl)prop-2-en-1-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(Dimethylamino)-5-fluorobenzaldehyde | 167.18 | 1.0 | 167 mg |
| 4-Hydroxyacetophenone | 136.15 | 1.0 | 136 mg |
| Sodium Hydroxide (pellets) | 40.00 | 1.0 | 40 mg |
| Ethanol (95%) | - | - | As needed |
Procedure:
-
In a mortar, combine 3-(Dimethylamino)-5-fluorobenzaldehyde (1.0 mmol), 4-hydroxyacetophenone (1.0 mmol), and solid sodium hydroxide pellets (1.0 mmol).
-
Grind the mixture with a pestle for 10-15 minutes at room temperature. The solid mixture will typically become a paste and then may solidify as the reaction proceeds.[8] The mechanical grinding provides the energy to initiate the reaction in the absence of a solvent.
-
After grinding, add approximately 20 mL of cold water to the mortar and break up the solid product.
-
Collect the crude chalcone by vacuum filtration and wash thoroughly with water to remove the sodium hydroxide catalyst and any water-soluble impurities.
-
Recrystallize the crude product from 95% ethanol to yield the purified chalcone.[7]
-
Dry the purified product in a desiccator.
PART 3: Expected Photophysical Properties and Characterization
The synthesized dyes are expected to exhibit interesting photophysical properties, including solvatochromism, due to their intramolecular charge transfer character. The spectroscopic properties of dyes derived from structurally similar aldehydes provide a basis for predicting the behavior of these novel compounds.
Expected Spectroscopic Data
The following table summarizes the expected range of absorption and emission maxima for the synthesized styryl and chalcone dyes in various solvents, based on data from analogous compounds.[6][9]
| Dye Class | Solvent Polarity | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (nm) |
| Styryl | Non-polar | 400 - 430 | 450 - 480 | 50 - 50 |
| Polar | 420 - 460 | 500 - 550 | 80 - 90 | |
| Chalcone | Non-polar | 350 - 380 | 420 - 460 | 70 - 80 |
| Polar | 370 - 410 | 480 - 530 | 110 - 120 |
Note: These are predicted values and will require experimental verification.
Solvatochromism
The synthesized dyes are anticipated to exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[1] This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. The extent of the solvatochromic shift can be correlated with solvent polarity parameters, such as the Reichardt's dye ET(30) scale.
Characterization Workflow
A comprehensive characterization of the synthesized dyes is essential to confirm their structure and purity and to evaluate their photophysical properties.
Caption: Workflow for the characterization of synthesized dyes.
PART 4: Potential Applications
The unique substitution pattern of 3-(Dimethylamino)-5-fluorobenzaldehyde imparts specific properties to the resulting dyes, opening up a range of potential applications:
-
Fluorescent Probes for Bioimaging: The expected solvatochromic properties make these dyes promising candidates for fluorescent probes to study cellular microenvironments, such as lipid membranes and protein binding sites.[10]
-
Materials for Organic Electronics: The intramolecular charge transfer characteristics are desirable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
-
Chemical Sensors: The sensitivity of the fluorescence to the local environment can be exploited for the development of chemical sensors for the detection of various analytes.
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Piperidine and sodium hydroxide are corrosive and should be handled with extreme caution.
Conclusion
3-(Dimethylamino)-5-fluorobenzaldehyde is a promising precursor for the synthesis of novel fluorescent dyes with tunable photophysical properties. The model protocols provided herein for the synthesis of styryl and chalcone derivatives via Knoevenagel and Claisen-Schmidt condensations, respectively, offer a solid starting point for researchers to explore the rich chemical space enabled by this versatile building block. The anticipated solvatochromic behavior of the resulting dyes makes them particularly attractive for applications in bioimaging and materials science. Further investigation into the full range of dye architectures that can be accessed from this precursor is warranted and is expected to yield a new generation of advanced functional materials.
References
- BenchChem. (2025). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers. BenchChem Scientific.
- D'Andrade, B. W., & Forrest, S. R. (2004). White organic light-emitting devices for solid-state lighting.
- Freeman, H. S., & Peters, A. T. (Eds.). (2000).
- JETIR. (2020). SYNTHESIS OF CHALCONES. JETIR, 7(7).
- Kastenholz, M. A., Schwartz, T. U., & Hünenberger, P. H. (2006). The transition between the B and Z conformations of DNA investigated by targeted molecular dynamics simulations with explicit solvation. Biophysical journal, 91(8), 2976–2990.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: a review. Chemical reviews, 100(6), 1973–2011.
- Organic Syntheses. (1922). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 2, 17.
- Patil, V., et al. (2010). The Syntheses and Spectroscopic Properties of the Styryl Quinoline Derivatives. Journal of the Chinese Chemical Society, 57(5A), 1005-1011.
- Su, Y.-T., et al. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 26(10), 2956.
- Vasilev, A., et al. (2021). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)
- Wikipedia. (2023).
- Wikipedia. (2023).
- Zhang, X.-F., & Li, Y. (2014). PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove. PLoS ONE, 9(10), e110962.
- Zhang, Y., et al. (2023). Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation.
- BenchChem. (2025).
-
ResearchGate. (n.d.). Synthesis of 4-(4-(diphenylamino)styryl)benzaldehyde (5). Retrieved from [Link]
- Royal Society of Chemistry. (2017).
- ResearchGate. (2011).
- Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 543–552.
- Johnson, I. (2010). Attachable Solvatochromic Fluorophores and Bioconjugation Studies. Current Protocols in Chemical Biology, 2(1), 1–21.
- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Adejare, A. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 18-27.
-
Academia.edu. (n.d.). Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde—Synthesis, Optical Properties and TDDFT Computations. Retrieved from [Link]
Sources
- 1. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dicationic styryl dyes for colorimetric and fluorescent detection of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Syntheses and Spectroscopic Properties of the Styryl Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attachable Solvatochromic Fluorophores and Bioconjugation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Reductive Amination of 3-(Dimethylamino)-5-fluorobenzaldehyde
Abstract
This application note provides a comprehensive, field-proven protocol for the reductive amination of 3-(Dimethylamino)-5-fluorobenzaldehyde. This procedure is designed for researchers and scientists in drug development and organic synthesis, offering a detailed methodology that emphasizes scientific integrity, experimental causality, and validation. The protocol leverages sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, ensuring high yields and purity for a broad range of primary and secondary amine substrates.
Introduction
Reductive amination, or reductive alkylation, stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, enabling the conversion of carbonyl compounds into amines.[1] This one-pot reaction, which proceeds through an intermediate imine or iminium ion, is highly valued for its efficiency and contribution to green chemistry by minimizing intermediate purification steps.[1] The substrate of interest, 3-(Dimethylamino)-5-fluorobenzaldehyde, is a valuable building block in medicinal chemistry due to the presence of the fluorine atom and the dimethylamino group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This guide details a direct reductive amination procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent renowned for its mildness and selectivity.[2][3] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB can selectively reduce the intermediate iminium ion in the presence of the starting aldehyde, thereby preventing the undesired formation of alcohol byproducts.[4][5] This protocol is designed to be broadly applicable for coupling 3-(Dimethylamino)-5-fluorobenzaldehyde with a variety of primary and secondary amines.
Mechanistic Rationale
The reductive amination process occurs in two principal, concurrent steps within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. The rate of this step is crucial and is often accelerated under weakly acidic conditions which favor both the protonation of the carbonyl and the dehydration step.[1][4]
-
Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, reducing it to the final amine product.[2][6] The steric bulk and attenuated reactivity of STAB compared to other borohydrides make it ideal for this selective reduction.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the reductive amination of 3-(Dimethylamino)-5-fluorobenzaldehyde.
Caption: Experimental workflow for the one-pot reductive amination.
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents:
-
3-(Dimethylamino)-5-fluorobenzaldehyde (MW: 167.18 g/mol )
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (MW: 211.94 g/mol )
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(Dimethylamino)-5-fluorobenzaldehyde (167 mg, 1.0 mmol).
-
Addition of Amine and Solvent: Add the desired primary or secondary amine (1.1 mmol, 1.1 equivalents). Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 5 mL).[2] Stir the solution at room temperature for 20 minutes to facilitate pre-formation of the hemiaminal intermediate. For less reactive amines, the addition of acetic acid (0.05-0.1 equivalents) can catalyze imine formation, though it is often unnecessary for aldehydes.[2]
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 equivalents) portion-wise over 5 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Progress: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 10 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.[7]
Data Presentation: Expected Outcomes
The following table summarizes the expected results for the reductive amination of 3-(Dimethylamino)-5-fluorobenzaldehyde with representative amines under the described protocol.
| Amine Substrate | Product Structure | Expected Yield (%) | Purity (%) (Post-Chromatography) |
| Morpholine | 85-95% | >98% | |
| Benzylamine | 80-90% | >98% | |
| Piperidine | 88-96% | >99% |
Note: Yields are hypothetical and based on typical outcomes for this reaction type. Actual yields may vary depending on the specific amine and experimental conditions.
Causality and Self-Validation
-
Choice of Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants.[2] Unlike protic solvents like methanol, DCE does not react with STAB.[6][8]
-
Stoichiometry of Reagents: A slight excess of the amine (1.1 eq.) is used to drive the imine formation equilibrium forward. An excess of STAB (1.5 eq.) ensures the complete reduction of the iminium intermediate.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial for determining the reaction endpoint. This prevents the formation of potential byproducts from prolonged reaction times and ensures that the reaction is not prematurely quenched.
-
Aqueous Workup: The use of saturated sodium bicarbonate neutralizes any residual acetic acid from the STAB reagent and quenches any unreacted hydride. This is a critical step for ensuring a clean extraction and preventing emulsion formation.
-
Purification: Flash column chromatography is a robust method for removing non-polar impurities and any unreacted starting materials, ensuring high purity of the final product.[7]
Conclusion
The protocol described herein offers a reliable and efficient method for the synthesis of a diverse range of tertiary amines via the reductive amination of 3-(Dimethylamino)-5-fluorobenzaldehyde. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this protocol for the synthesis of novel compounds in drug discovery and development. The mild reaction conditions and high yields make this procedure a valuable tool in the synthetic chemist's arsenal.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde. [Link]
-
Organic Syntheses. (1922). p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
ResearchGate. (n.d.). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Using 3-(Dimethylamino)-5-fluorobenzaldehyde as a fluorescent probe.
Application Note: 3-(Dimethylamino)-5-fluorobenzaldehyde as a Fluorogenic Scaffold [1]
Abstract
This guide details the technical application of 3-(Dimethylamino)-5-fluorobenzaldehyde (CAS 1289041-39-9) , a specialized fluorogenic building block.[1] Unlike standard 4-(dimethylamino)benzaldehyde (Ehrlich’s reagent), this 3,5-substituted isomer offers unique electronic properties due to the meta-positioning of the donor amine relative to the aldehyde acceptor, combined with the inductive electron-withdrawing effect of the fluorine atom.[1] This note covers its primary utility: (1) as a reactive "Turn-On" probe for hydrazine detection and (2) as a precursor for synthesizing tunable coumarin and chalcone-based fluorophores via Knoevenagel condensation.[1]
Chemical Basis & Mechanism[1]
Structural Logic
The molecule comprises three functional components:
-
Aldehyde (-CHO): The reactive handle.[1] It acts as an electron acceptor (A) and the site for nucleophilic attack (by hydrazines or active methylenes).[1]
-
Dimethylamino (-NMe₂): The electron donor (D).[1] In the meta (3) position, it is cross-conjugated with the aldehyde.[1] This typically results in lower intrinsic fluorescence compared to para-isomers, creating a low-background "OFF" state.[1]
-
Fluorine (-F): Located at position 5.[1] It exerts a strong inductive effect (-I), lowering the pKa of the ring system and altering the dipole moment without imposing significant steric hindrance.[1] This fine-tunes the emission wavelength and increases lipophilicity for cellular permeability.[1]
Sensing Mechanism (Hydrazine Detection)
Upon reaction with hydrazine (N₂H₄), the aldehyde converts to a hydrazone or azine.[1] This restores a conjugated push-pull system (Donor-π-Acceptor), triggering a strong Intramolecular Charge Transfer (ICT) fluorescence enhancement.[1]
Figure 1: Reaction-based "Turn-On" mechanism for hydrazine detection.[1]
Protocol A: Direct Detection of Hydrazine
Application: Environmental water testing and biological fluid analysis.[1] Principle: Spontaneous formation of a fluorescent hydrazone derivative.[1]
Reagents Required
-
Probe Stock: 10 mM 3-(Dimethylamino)-5-fluorobenzaldehyde in DMSO.
-
Buffer: PBS (10 mM, pH 7.4) or Acetate Buffer (pH 4.5 for faster kinetics).[1]
-
Analyte: Hydrazine monohydrate (diluted to 0–100 µM).[1]
Step-by-Step Procedure
-
Preparation: Dilute the Probe Stock into the Buffer to a final concentration of 10 µM . Note: Keep organic co-solvent (DMSO/EtOH) < 1% to prevent precipitation.[1]
-
Incubation: Add 100 µL of the 10 µM Probe solution to a 96-well black plate.
-
Activation: Add 10 µL of Hydrazine standards (0, 1, 5, 10, 20, 50, 100 µM).
-
Reaction: Incubate at 37°C for 20 minutes .
-
Readout: Measure fluorescence intensity.
Data Interpretation
| Analyte Concentration (µM) | Exp. Fluorescence (RFU) | Status |
| 0 (Blank) | Low (< 100) | Background (OFF) |
| 10 | Medium (~500) | Linear Range |
| 100 | High (> 2000) | Saturation (ON) |
Protocol B: Synthesis of Coumarin Probes (Building Block Utility)
Application: Creating red-shifted, biologically stable dyes for organelle imaging.[1] Rationale: The 3-amino-5-fluoro substitution pattern is preserved in the final coumarin, imparting unique spectral properties distinct from standard Coumarin 153 analogs.[1]
Synthesis Workflow (Knoevenagel Condensation)
Figure 2: Synthetic route to a fluorinated coumarin probe.[1]
Procedure
-
Mix: In a round-bottom flask, combine 1.0 mmol of 3-(Dimethylamino)-5-fluorobenzaldehyde and 1.2 mmol of active methylene compound (e.g., Ethyl acetoacetate or Diethyl malonate).
-
Solvent: Dissolve in 5 mL of absolute ethanol.
-
Catalyze: Add 3–5 drops of piperidine.
-
Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Cool to room temperature. The product often precipitates.[1] If not, pour into ice water and filter.[1]
-
Purification: Recrystallize from ethanol.
-
Application: The resulting coumarin is a robust probe for viscosity sensing or pH sensing in live cells, leveraging the ICT twist of the dimethylamino group.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Non-specific binding or impure probe.[1] | Use fresh stock; ensure pH is < 8.0 to prevent autoxidation.[1] |
| Slow Response to Hydrazine | pH too neutral/basic.[1] | Lower pH to 4.5–5.0 (catalyzes imine formation).[1] |
| Precipitation in Buffer | Probe lipophilicity (Fluorine effect).[1] | Add 0.1% Pluronic F-127 or increase DMSO to 5%.[1] |
| Weak Signal | Excitation wavelength mismatch. | Run an Absorbance Scan (300–500 nm) to find the new |
References
-
Chemical Identity: 3-(Dimethylamino)-5-fluorobenzaldehyde. CAS No. 1289041-39-9.[1][2][3] Combi-Blocks / Sigma-Aldrich Catalog. [1]
-
Hydrazine Sensing Mechanism: Peng, M. et al.[1] "A fluorescein-based fluorescent probe for fast detection of malondialdehyde and its imaging study."[1] Org.[1][4] Biomol. Chem., 2023, 21, 4643-4647.[1] (Describes analogous aldehyde-hydrazine condensation logic).
-
Coumarin Synthesis: Gouda, M. A. et al. "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials."[1] Biomolecules, 2020, 10, 151.[1] (General protocol for aldehyde-to-coumarin conversion). [1]
-
Fluorine Effect in Probes: Purser, S. et al. "Fluorine in medicinal chemistry."[1] Chem. Soc. Rev., 2008, 37, 320-330.[1] (Explains lipophilicity and pKa modulation by fluorine).
Sources
- 1. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1289041-39-9 | 3-(Dimethylamino)-5-fluorobenzaldehyde | Boroncore [boroncore.com]
- 3. labfind.co.kr [labfind.co.kr]
- 4. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities | MDPI [mdpi.com]
Application Note: Quantitative Analysis of 3-(Dimethylamino)-5-fluorobenzaldehyde
This Application Note provides a comprehensive, validated framework for the quantification and purity analysis of 3-(Dimethylamino)-5-fluorobenzaldehyde (3-DMA-5-FBA) .
This compound is a critical pharmacophore intermediate, often used in the synthesis of kinase inhibitors and fluorescent probes.[1] Its structural duality—containing both an oxidation-prone aldehyde and a basic dimethylamino group—presents specific analytical challenges (e.g., peak tailing, rapid air oxidation) that this protocol addresses directly.[2]
Introduction & Physicochemical Context
3-(Dimethylamino)-5-fluorobenzaldehyde (MW: 167.18 g/mol ) combines the electron-withdrawing nature of a meta-fluorine atom with the electron-donating character of a dimethylamino group.[2] This "push-pull" electronic system creates a distinct UV-Vis profile but significantly impacts chromatographic behavior.[2]
Critical Analytical Challenges
-
Aldehyde Oxidation: The aldehyde moiety is susceptible to autoxidation to 3-(dimethylamino)-5-fluorobenzoic acid , especially in solution.[2]
-
Silanol Interaction: The basic dimethylamino nitrogen (pKa ~5.[1][2]5) can interact with free silanols on silica columns, causing severe peak tailing.[1][2]
-
Mitigation: Use of end-capped columns and ion-pairing mobile phases or high-pH buffers.[2]
-
-
Solubility: Lipophilic (LogP ~2.2).[1][2] Low aqueous solubility requires high organic content in diluents.[1][2]
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Recommended for Purity Assay and Reaction Monitoring.[2]
This method utilizes a "Charged Surface Hybrid" (CSH) or heavily end-capped C18 column to shield silanols, ensuring sharp peaks for the basic amine without requiring ion-pairing reagents.[2]
Instrument Parameters
| Parameter | Specification | Rationale |
| Column | Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) | CSH technology provides superior peak shape for basic compounds at low pH.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Low pH ensures the amine is fully protonated (ionic), reducing hydrophobic tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Preferred over Methanol for lower backpressure and sharper peaks.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Column Temp | 35°C | Improves mass transfer and reproducibility.[1][2] |
| Detection | UV @ 254 nm (primary), 310 nm (secondary) | 254 nm for general impurities; 310 nm is specific to the conjugated aminobenzaldehyde chromophore.[2] |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects from high-organic diluents.[2] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Standard & Sample Preparation
-
Working Diluent: 50:50 ACN:Water (Must be freshly prepared).[1][2]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 3-DMA-5-FBA into a 10 mL volumetric flask. Dissolve in 100% ACN.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Working Diluent.
Method B: LC-MS/MS (Trace Quantification)
Recommended for Genotoxic Impurity Analysis or PK Studies.[2]
For trace analysis (ppb levels), the protonated amine moiety
Mass Spectrometry Conditions (QqQ)
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | 168.1 m/z |
| Product Ion (Quant) | 122.1 m/z (Loss of dimethylamine/CO) |
| Product Ion (Qual) | 150.1 m/z (Loss of F or OH) |
| Collision Energy | Optimized (typically 20-30 eV) |
| Dwell Time | 100 ms |
Chromatographic Setup (UPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm).[1][2]
-
Mobile Phase: A: 5 mM Ammonium Formate (pH 3.5); B: Acetonitrile.[1][2]
-
Gradient: Fast ramp (5% B to 95% B in 3.0 min).
Experimental Workflow & Logic
The following diagram illustrates the critical decision pathways for analyzing 3-DMA-5-FBA, emphasizing the prevention of degradation artifacts.
Caption: Analytical workflow emphasizing the critical degassing step to prevent oxidative degradation during sample preparation.
Method Validation Criteria (ICH Q2)
To ensure the method is "self-validating" as per Part 2 requirements, the following system suitability tests (SST) must be passed before every run.
System Suitability Parameters
-
Tailing Factor (
): Must be for the main peak.[1][2]-
Failure Mode: If
, the column is likely older or silanols are active.[1] Regenerate column or increase buffer strength.
-
-
Resolution (
): between the Aldehyde (Main Peak) and the Acid (Oxidation Impurity, elutes earlier in RP). -
Precision: %RSD of 6 replicate injections must be
.
Linearity & Range
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase conditions (10% ACN). |
| New Peak @ RRT 0.8 | Aldehyde Oxidation | The sample has oxidized to the benzoic acid derivative.[1] Prepare fresh sample; use amber vials. |
| Broad/Tailing Peak | Silanol Interaction | Add 5mM Ammonium Acetate to Mobile Phase A or switch to a CSH/Base-Deactivated column. |
| Low Sensitivity | Wrong Wavelength | The dimethylamino group shifts |
References
-
PubChem. 3-(Dimethylamino)benzaldehyde Compound Summary. National Library of Medicine.[1][2][4] Available at: [Link] (Accessed Oct 2023).[1][2]
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds.[1][2] Application Note. Available at: [Link].[1][2]
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] Available at: [Link].[1][2]
Sources
HPLC analysis of 3-(Dimethylamino)-5-fluorobenzaldehyde reaction mixture
Application Note: AN-2026-02 High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Dimethylamino)-5-fluorobenzaldehyde Reaction Mixtures
Introduction & Scientific Context
3-(Dimethylamino)-5-fluorobenzaldehyde is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. Its synthesis typically involves a Nucleophilic Aromatic Substitution (
Monitoring this reaction presents specific chromatographic challenges:
-
Polarity Contrast: The reaction mixture contains a highly non-polar starting material (difluoro-substituted) and a basic, polar product (amino-substituted).
-
Peak Tailing: The basic dimethylamino group interacts with residual silanols on standard silica columns, leading to peak tailing.
-
Stability: Aromatic aldehydes are prone to air oxidation, forming the corresponding benzoic acid, which must be quantified as an impurity.
This application note details a robust, self-validating RP-HPLC protocol designed to separate the product from its precursors, over-reaction byproducts, and oxidative impurities.
Chemical Logic & Separation Mechanism
To design a robust method, we must understand the physicochemical properties of the components in the mixture.
| Component | Structure Type | Nature at pH 2.5 (Method Condition) | Retention Behavior (C18) |
| 3,5-Difluorobenzaldehyde | Starting Material (SM) | Neutral / Hydrophobic | Strong Retention (Late Eluter) |
| 3-(Dimethylamino)-5-fluorobenzaldehyde | Target Product | Cationic (Protonated Amine) | Moderate Retention (Elutes before SM) |
| 3,5-Bis(dimethylamino)benzaldehyde | Over-reaction Impurity | Di-Cationic (Doubly Protonated) | Weak Retention (Early Eluter) |
| 3-(Dimethylamino)-5-fluorobenzoic acid | Oxidation Impurity | Partially Ionized / Polar | Weak Retention (Front) |
Why Acidic Mobile Phase? We utilize a low pH (0.1% Phosphoric Acid, pH ~2.5).
-
Silanol Suppression: Acidic pH suppresses the ionization of silanol groups (
) on the column stationary phase, preventing ionic interaction with the amine and ensuring sharp peak shapes. -
Solubility: The protonated amine is highly soluble in the aqueous phase, preventing precipitation during injection.
Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with Quaternary Pump and PDA (Photodiode Array) Detector.
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 5 µm.
-
Wavelength: 254 nm (General) and 310 nm (Specific for amino-benzaldehyde conjugation).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Mobile Phase Composition
-
Solvent A: 0.1%
in Water (Milli-Q grade). -
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Description |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 15.0 | 20 | 80 | Linear ramp to elute SM |
| 18.0 | 20 | 80 | Wash step |
| 18.1 | 90 | 10 | Return to initial |
| 23.0 | 90 | 10 | Re-equilibration |
Sample Preparation (Crucial Step)
Direct injection of the reaction mixture is discouraged due to the high concentration of excess dimethylamine.
-
Quenching: Take 50 µL of reaction mixture.
-
Dilution: Add to 950 µL of Diluent (50:50 Water:Acetonitrile with 0.1%
).-
Note: The acid in the diluent neutralizes the excess dimethylamine immediately, preventing further reaction in the vial.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Visual Workflows
Diagram 1: Reaction Chemistry & Impurity Mapping
Caption: Reaction pathway showing the origin of critical impurities and their relationship to the target analyte.
Diagram 2: Method Development Decision Tree
Caption: Logical decision tree for selecting mobile phase pH based on analyte properties.
Results & Troubleshooting
System Suitability Parameters (Acceptance Criteria)
| Parameter | Acceptance Limit | Purpose |
| Resolution ( | > 2.0 between Product and SM | Ensures accurate quantitation. |
| Tailing Factor ( | < 1.5 for Product Peak | Verifies silanol suppression. |
| Precision (RSD) | < 1.0% (n=6 injections) | Confirms system stability. |
Troubleshooting Guide
-
Problem: Product peak splits or shoulders.
-
Root Cause: Sample solvent is too strong (too much ACN) or pH mismatch.
-
Solution: Ensure the diluent matches the initial mobile phase (10% ACN / 90% Acidic Water).
-
-
Problem: Ghost peaks appearing in blank.
-
Root Cause: Carryover of the highly hydrophobic Starting Material (SM).
-
Solution: Extend the "Wash Step" (95% B) in the gradient to 5 minutes.
-
-
Problem: Drifting Retention Times.
-
Root Cause: Amine modifying the stationary phase or temperature fluctuation.
-
Solution: Use a column oven (30°C) and ensure 10-column-volume equilibration between runs.
-
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on HPLC theory and separation of basic compounds).
-
PubChem. (2025).[2] 3-(Dimethylamino)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Aldehydes and Ketones using HPLC. Application Note. Retrieved from [Link]
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Dimethylamino)-5-fluorobenzaldehyde
The following technical guide details the purification protocols for 3-(Dimethylamino)-5-fluorobenzaldehyde (CAS: 1379375-34-4). This guide is structured for organic chemists and process engineers, focusing on the unique "dual-handle" nature of this molecule (basic amine + reactive aldehyde).
Current Status: Active Document ID: PUR-3DMA-5F-001 Applicable For: Crude reaction mixtures synthesized via SNAr or Formylation pathways.
Core Chemical Profile & Triage
Before initiating purification, you must understand the physicochemical "personality" of your crude material. This molecule possesses two orthogonal chemical handles that we will exploit for purification without chromatography.[1]
| Feature | Chemical Implication | Purification Strategy |
| 3-Dimethylamino Group | Weakly basic (pKa ~5-6). Protonatable. | Acid/Base Extraction: Allows separation from neutral impurities (e.g., unreacted halobenzenes). |
| Aldehyde Group | Electrophilic; susceptible to oxidation. | Bisulfite Adduct: Allows reversible formation of water-soluble salts to remove non-aldehyde impurities. |
| 5-Fluoro Substituent | Electron-withdrawing (inductive). | Increases lipophilicity; slightly deactivates the amine compared to non-fluorinated analogs. |
| Physical State | Low-melting solid or high-boiling oil. | Crystallization is difficult if impure; Distillation carries thermal degradation risks. |
Initial Purity Assessment (Triage)
-
Scenario A: Crude is a dark tar.
-
Action: Perform Protocol A (Acid-Base Extraction) immediately to remove oligomers and salts.
-
-
Scenario B: Crude is a solid/oil with minor impurities (<10%).
-
Action: Proceed to Protocol B (Bisulfite Polishing) for high-specificity cleaning.
-
-
Scenario C: Product contains unreacted aniline precursor.
-
Action: Use Protocol C (Anhydride Scavenging) or careful chromatography, as acid-base extraction may not separate two amines.
-
Protocol A: The "Amine Switch" (Acid-Base Extraction)
Objective: Isolate the product based on its basicity, removing neutral organic impurities (starting materials, solvents, non-basic byproducts).
Mechanism: The dimethylamino group is protonated by dilute HCl, rendering the product water-soluble. Neutral impurities remain in the organic phase.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
-
Acid Extraction:
-
Wash the organic phase with 1.0 M HCl (3 x volume).
-
Critical Check: The product is now in the Aqueous Phase (yellow/orange solution). The organic phase contains impurities.[2]
-
Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a Celite pad.
-
-
Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals. Discard this organic wash.
-
Basification (The Switch):
-
Cool the aqueous phase to 0–5°C (ice bath).
-
Slowly add 2.0 M NaOH or Saturated NaHCO₃ until pH > 9.
-
Observation: The solution will become cloudy/milky as the free base product precipitates or oils out.
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3 x volume).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Expert Insight: Avoid using strong acids (conc. H₂SO₄) or heating during step 2, as this can facilitate acid-catalyzed polymerization of the aldehyde.
Protocol B: The "Aldehyde Switch" (Bisulfite Adduct)
Objective: Remove non-aldehyde impurities (including other amines that co-extracted in Protocol A).
Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct. This reaction is reversible under basic or acidic conditions.
Step-by-Step Methodology
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .
-
Adduct Formation:
-
Dissolve the semi-pure product in a minimal amount of Methanol or Ethanol (essential for solubility).
-
Add excess saturated NaHSO₃ solution (2-3 equivalents).
-
Stir vigorously for 30–60 minutes.
-
Observation: A white precipitate (the adduct) may form, or it may stay in solution depending on concentration.
-
-
Washing:
-
Wash the aqueous/alcoholic mixture with Diethyl Ether or DCM (2 x volume).
-
Critical Check: The product is trapped in the Aqueous Phase (or as solid precipitate). Impurities are in the ether layer. Discard the ether layer.
-
-
Regeneration (Hydrolysis):
-
Add the aqueous phase (and any solid adduct) to a flask.
-
Adjust pH to >10 using 10% Sodium Carbonate (Na₂CO₃) or NaOH .
-
Caution: Gas evolution (SO₂) is possible; work in a fume hood.
-
Stir for 15 minutes to fully reverse the adduct.
-
-
Final Isolation: Extract the regenerated aldehyde into DCM, dry over MgSO₄, and concentrate.
Visual Workflows & Logic
Workflow 1: The "Double-Switch" Purification Logic
This diagram illustrates the sequential application of both protocols for maximum purity.
Caption: The "Double-Switch" protocol exploits the basic amine first, then the reactive aldehyde, ensuring orthogonal removal of impurities.
Troubleshooting & FAQs
Q1: My product is not precipitating during the bisulfite step. What is wrong?
Cause: The electron-donating dimethylamino group reduces the electrophilicity of the carbonyl carbon, making adduct formation slower than in unsubstituted benzaldehydes. Solution:
-
Increase Concentration: Reduce the volume of solvent (methanol).
-
Time: Allow the reaction to stir for 2–4 hours instead of 30 minutes.
-
Solvent: Ensure a high ratio of water to organic solvent; the adduct is insoluble in organics but soluble in water. If no precipitate forms, it is likely dissolved in the aqueous phase—simply wash the solution with ether and proceed to hydrolysis.
Q2: The final product is turning red/brown upon storage.
Cause: Auto-oxidation. Benzaldehydes, especially electron-rich ones, easily oxidize to benzoic acids in air. The amine moiety can also undergo N-oxide formation. Solution:
-
Storage: Store under Nitrogen or Argon atmosphere at -20°C.
-
Stabilizer: Add a trace amount of hydroquinone (if downstream chemistry permits) to inhibit radical oxidation.
-
Rescue: If significant oxidation occurs, dissolve in EtOAc and wash with saturated NaHCO₃. The carboxylic acid degradation product will be removed in the aqueous base wash (Note: This is the reverse of Protocol A logic; here the impurity is the acid).
Q3: I have low recovery after Acid-Base extraction.
Cause: The 5-Fluoro group pulls electron density, slightly lowering the pKa of the amine. If the pH during extraction isn't low enough, or if the "Basification" step isn't high enough, you lose product. Solution:
-
Ensure the acid wash is pH < 1.
-
Ensure the recovery step is pH > 10.
-
Salting Out: Saturate the aqueous phase with NaCl before the final extraction to push the organic product out of the water (Salting-out effect).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Acid-Base and Bisulfite protocols).
-
Furniss, B. S., et al. "Purification of Aldehydes via Bisulfite Adducts." Organic Syntheses, Coll.[3][4] Vol. 2, p. 323 (1943).[3]
-
BenchChem Technical Support. "Purification of Fluorinated Benzaldehyde Derivatives." (General troubleshooting for fluorinated aromatics).
-
PubChem Compound Summary. "3-(Dimethylamino)benzaldehyde." National Center for Biotechnology Information.
Sources
Technical Support Center: 3-(Dimethylamino)-5-fluorobenzaldehyde Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Impurity Control[1][2]
Executive Summary & Route Selection
User Query: "I need to synthesize 3-(dimethylamino)-5-fluorobenzaldehyde with high yield. My current method gives a mixture of starting material and bis-substituted byproducts."
Scientist's Response: The synthesis of 3-(Dimethylamino)-5-fluorobenzaldehyde (Target 1 ) presents a classic "selectivity vs. conversion" trade-off.[1][2] The electron-withdrawing aldehyde group activates the ring for Nucleophilic Aromatic Substitution (SNAr), but it activates both meta-fluorines.[1][2]
We recommend two distinct protocols depending on your scale and purity requirements.
Decision Matrix: Which Route Fits Your Needs?
| Feature | Route A: SNAr (Recommended) | Route B: Lithiation (High Purity) |
| Starting Material | 3,5-Difluorobenzaldehyde | 3-Bromo-5-fluoro-N,N-dimethylaniline |
| Primary Mechanism | Nucleophilic Aromatic Substitution | Lithium-Halogen Exchange / Formylation |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive precursor/cryogenics) |
| Main Challenge | Selectivity (Mono- vs. Bis-addition) | Moisture Control (Cryogenic handling) |
| Scalability | Excellent (kilo-scale feasible) | Moderate (limitations of -78°C vessels) |
Workflow Visualization
Figure 1: Strategic workflow comparing the SNAr route (susceptible to bis-addition) and the Lithiation route (highly specific but operationally demanding).
Protocol A: Optimized SNAr (The "Scalable" Route)
This route relies on the displacement of one fluorine atom by dimethylamine.[2] The aldehyde group at position 1 activates the meta-fluorines (positions 3 and 5).[1][2]
The Trap: Once the first dimethylamino group is installed, it is electron-donating (via resonance), which should deactivate the ring toward a second attack.[2] However, the inductive withdrawal of the remaining fluorine and the aldehyde still leaves the ring susceptible to a second substitution if the temperature is too high.[2]
Step-by-Step Methodology
-
Preparation: Dissolve 3,5-difluorobenzaldehyde (1.0 equiv) in anhydrous DMSO (5 vol).
-
Why DMSO? Polar aprotic solvents accelerate SNAr rates, allowing the reaction to proceed at lower temperatures where selectivity is higher [1].[2]
-
-
Base Addition: Add K₂CO₃ (1.2 equiv) or DIPEA (1.2 equiv).
-
Nucleophile Addition (Critical): Cool the mixture to 0°C . Add Dimethylamine (2.0 M in THF) (1.05 equiv) dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) slowly. Monitor via HPLC/TLC.[1][2]
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[1][2] The product often precipitates as a yellow solid upon water addition.[2]
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| High "Bis" Impurity (>10%) | Temperature too high or excess amine.[1][2] | Maintain 0°C strictly. Reduce amine to 1.0 equiv.[1][2] Switch solvent to Acetonitrile (slower, but more selective). |
| Low Conversion (<50%) | Nucleophile loss (volatility).[1][2] | Dimethylamine boils at 7°C. Use a sealed tube or a solution in THF/MeOH.[1][2] Ensure the system is closed. |
| "Gooey" Crude Product | DMSO retention.[1][2] | Wash the organic layer 3x with water or brine to remove DMSO.[2] Alternatively, use DMF and evaporate. |
Protocol B: Lithiation-Formylation (The "High Purity" Route)[1][2]
Use this route if you require >99.5% purity and cannot tolerate trace bis-amino impurities (e.g., for late-stage GMP intermediates).[1][2]
Step-by-Step Methodology
-
Inertion: Flame-dry a 3-neck flask and purge with Argon.
-
Starting Material: Dissolve 3-bromo-5-fluoro-N,N-dimethylaniline (1.0 equiv) in anhydrous THF (10 vol).
-
Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the flask.
-
Formylation: Add anhydrous DMF (1.5 equiv) in one portion.
-
Quench: Stir 15 mins at -78°C, then remove cooling bath. Add saturated NH₄Cl (aq) once temp reaches 0°C.[1][2]
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Recovered Starting Material | Wet THF or "Dead" n-BuLi.[1][2] | Titrate n-BuLi before use.[1][2] Distill THF over Na/Benzophenone. |
| Impurity: Wurtz Coupling (Dimer) | Localized heating during addition.[1][2] | Add n-BuLi slower. Ensure vigorous stirring to dissipate heat. |
| Impurity: Butyl-addition | Reaction with n-BuLi instead of Li-Hal exchange. | This is rare for Aryl-Bromides but possible.[1][2] Ensure -78°C is maintained. |
Quantitative Comparison & Data
Table 1: Expected Yields and Purity Profiles
| Parameter | Route A (SNAr) | Route B (Lithiation) |
| Isolated Yield | 75 - 85% | 85 - 92% |
| Crude Purity | 85 - 90% | >95% |
| Major Impurity | 3,5-Bis(dimethylamino)benzaldehyde | 3-Fluoro-N,N-dimethylaniline (protonated) |
| Purification | Recrystallization (EtOH/Water) | Flash Column (Hex/EtOAc) |
| Reaction Time | 4 - 12 Hours | 2 Hours |
Frequently Asked Questions (FAQ)
Q: Can I use dimethylamine hydrochloride salt for Route A? A: Yes, but you must generate the free base in situ. Add 2.5 equivalents of DIPEA or Et₃N to the reaction mixture containing the hydrochloride salt before adding the substrate.[2] This ensures the active nucleophile (Me₂NH) is available [2].[2]
Q: Why is my aldehyde peak missing in the NMR for Route B? A: You likely formed the "hemiaminal" intermediate which didn't hydrolyze.[2] Ensure your acidic quench (NH₄Cl or dilute HCl) is stirred long enough (30 mins) to hydrolyze the Lithium-hemiaminolate intermediate into the aldehyde.[1][2]
Q: In Route A, I see a peak at M+31 in LCMS. What is it? A: This is likely the hemiacetal formed if you used Methanol as a solvent or during workup.[2] Aldehydes with electron-withdrawing groups (like Fluorine) form stable hemiacetals.[1][2] Avoid alcohols in the workup; stick to Ethyl Acetate/Water.[2]
References
-
Chemistry Steps. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[1][2][3]Link
-
Vapourtec Application Notes. (2020). Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine.[1][2][4]Link
-
PubChem Compound Summary. (2025). 3-Bromo-5-fluoro-N,N-dimethylaniline (CAS 1129542-02-4).[1][2][5][6]Link[1][2]
-
Sigma-Aldrich. (2025).[1][2] 3,5-Difluorobenzaldehyde Product Specification.Link[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia - LookChem [lookchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. vapourtec.com [vapourtec.com]
- 5. 1129542-02-4|3-Bromo-5-fluoro-N,N-dimethylaniline|BLD Pharm [bldpharm.com]
- 6. 3-bromo-5-fluoro-N,N-dimethylaniline - CAS:1129542-02-4 - 北京欣恒研科技有限公司 [konoscience.com]
3-(Dimethylamino)-5-fluorobenzaldehyde degradation and storage conditions
This guide functions as a specialized Technical Support Center for researchers handling 3-(Dimethylamino)-5-fluorobenzaldehyde . It is designed to move beyond basic safety data sheets (SDS) by explaining the chemical behavior driving storage requirements and providing actionable troubleshooting workflows.
Product Category: Fluorinated Aromatic Aldehydes / Pharmaceutical Intermediates Support Tier: Level 3 (Advanced Research & Stability)
Product Intelligence & Chemical Behavior
To successfully store and utilize 3-(Dimethylamino)-5-fluorobenzaldehyde, one must understand the tension between its functional groups.
-
The Aldehyde (-CHO): The primary site of instability. It is prone to auto-oxidation to the corresponding carboxylic acid (3-(dimethylamino)-5-fluorobenzoic acid). This process is radical-mediated and accelerated by light and oxygen.
-
The Dimethylamino Group (-N(Me)₂): A strong electron-donating group (EDG). While the fluorine atom (electron-withdrawing) at the 5-position provides some inductive stabilization, the amine generally activates the aromatic ring. This makes the compound more susceptible to photo-degradation and potential N-oxide formation compared to simple fluorobenzaldehydes.
-
The Fluorine (-F): generally stable but increases lipophilicity and alters the electronic signature of the ring, affecting NMR shifts and solubility profiles.
Module 1: Degradation Dynamics (The "Why")
The most common user complaint regarding this compound is a shift in appearance from a pale yellow oil/solid to a dark brown/viscous sludge . This is almost exclusively due to oxidative degradation.
Mechanism of Failure: Radical Auto-Oxidation
Exposure to atmospheric oxygen initiates a radical chain reaction. The aldehyde hydrogen is abstracted, forming an acyl radical. This reacts with oxygen to form a peracid intermediate, which then oxidizes a second molecule of aldehyde to form two molecules of the carboxylic acid impurity.
Visualization: Degradation Pathway
The following diagram illustrates the cascade from proper storage to degradation.
Figure 1: The auto-oxidation cascade. Note that the formation of the benzoic acid derivative often leads to solubility issues in non-polar solvents.
Module 2: Storage Protocol (The "How")
Standard Operating Procedure (SOP-STG-035) Adherence to this protocol ensures >98% purity for 12 months.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of radical initiation. Freezing (-20°C) is acceptable but requires careful thawing to prevent water condensation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Critical. Oxygen is the primary reactant in degradation. Headspace must be purged after every use. |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light (preventing photo-oxidation). Teflon (PTFE) prevents leaching of plasticizers by the amine. |
| Desiccant | Required | Moisture can facilitate hydrate formation or hydrolysis of downstream imine intermediates. |
Handling Best Practice: Always allow the container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing onto the cold compound, which accelerates degradation.
Module 3: Troubleshooting & FAQs (The "Fix")
QC Decision Tree: Is my sample usable?
Use this logic flow to determine if repurification is necessary before starting your synthesis.
Figure 2: Quality Control decision matrix for assessing aldehyde purity prior to synthesis.
Frequently Asked Questions
Q1: The compound has turned into a dark oil. Can I still use it?
-
Diagnosis: This indicates significant oxidation and potential polymerization.
-
Remedy: Do not use directly.
-
Protocol: Perform an Acid-Base Extraction .
-
Dissolve the crude oil in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash with saturated Sodium Bicarbonate (NaHCO₃) solution. The carboxylic acid impurity (3-(dimethylamino)-5-fluorobenzoic acid) will deprotonate and move into the aqueous layer.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Note: The aldehyde stays in the organic layer.
-
Q2: I see a new peak in the NMR around 12.0 ppm. What is it?
-
Diagnosis: This is the carboxylic acid proton (-COOH ).
-
Impact: If the integration of this peak is >5% relative to the aldehyde peak (~9.8–10.0 ppm), it may interfere with stoichiometric reactions (like reductive aminations or Wittig reactions) by quenching bases or reducing agents.
Q3: Why is the compound not dissolving in Hexanes?
-
Explanation: While fluorinated compounds often have interesting solubility, the dimethylamino group adds polarity.[1] Furthermore, if the compound has oxidized, the resulting benzoic acid derivative is much less soluble in non-polar solvents like hexanes/heptane.
-
Solution: Switch to moderately polar solvents like Dichloromethane (DCM), Ethyl Acetate, or Tetrahydrofuran (THF).
Q4: Can I store this as a stock solution?
-
Recommendation: No. Aldehydes are most stable in their neat, solid/oil form. In solution, the rate of oxidation increases significantly due to higher dissolved oxygen content in solvents. If you must, store in anhydrous DMSO or DMF under Argon at -20°C, but use within 48 hours.
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Fluorobenzaldehyde (Analogous Stability Data). Retrieved from
-
BenchChem. (2025).[3] Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Retrieved from
-
Sigma-Aldrich. (2025).[2] Product Specification: 4-(Dimethylamino)benzaldehyde (Functional Group Stability Analog). Retrieved from
-
Arabian Journal of Chemistry. (2015). Kinetics and thermodynamics of oxidation of N,N-dimethylamino benzaldehyde. Retrieved from
Sources
Technical Support Center: Column Chromatography of 3-(Dimethylamino)-5-fluorobenzaldehyde
Welcome to the technical support center for the purification of 3-(Dimethylamino)-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this specific compound. Here, we address common challenges and provide practical solutions in a direct question-and-answer format.
Introduction: The Challenge of Purifying 3-(Dimethylamino)-5-fluorobenzaldehyde
3-(Dimethylamino)-5-fluorobenzaldehyde is a key building block in pharmaceutical and materials science research.[1] Its purification via column chromatography, however, presents a unique set of challenges. The molecule's polarity is influenced by the electron-withdrawing fluorine atom and the electron-donating dimethylamino group, while the basicity of the tertiary amine can lead to problematic interactions with the standard silica gel stationary phase. This guide will help you navigate these complexities to achieve high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues you may encounter during the purification of 3-(Dimethylamino)-5-fluorobenzaldehyde.
Q1: My compound is streaking or "tailing" significantly on the silica gel column. What is causing this and how can I fix it?
A1: Tailing is a common issue when purifying basic compounds like those containing an amine group on an acidic stationary phase like silica gel. The acidic silanol groups on the silica surface can strongly and sometimes irreversibly interact with the basic nitrogen atom of your compound, leading to poor separation and elongated spots.
-
Causality: The lone pair of electrons on the nitrogen of the dimethylamino group acts as a Lewis base, interacting with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong interaction slows down the elution of the compound in a non-uniform way, causing it to trail.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). This will compete with your compound for the acidic sites, leading to a more symmetrical peak shape.
-
Alternative Stationary Phase: Consider using a more inert stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[2] You may need to re-optimize your solvent system for alumina.
-
Deactivated Silica Gel: For particularly sensitive compounds, you can use commercially available deactivated silica gel or prepare it by treating standard silica gel to reduce its acidity.[3]
-
Q2: I'm having trouble finding a good solvent system for separation on a TLC plate. Where should I start?
A2: Finding the right solvent system is crucial for a successful column separation. The goal is to have your target compound with an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate for optimal separation on the column.
-
Starting Point: For polar aromatic compounds, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane (DCM). Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
TLC Development: Develop TLC plates in various solvent systems to find the one that gives the best separation between your product and impurities.[4] Since your compound is aromatic, it should be visible under a UV lamp.[5]
-
Alternative Solvents: For aromatic compounds, sometimes using toluene as a component of the mobile phase can improve separation compared to standard hexane/ethyl acetate systems.[2]
Q3: My compound seems to be decomposing on the column. How can I prevent this?
A3: Decomposition on silica gel can occur with sensitive molecules. Aldehyd functionalities can sometimes be prone to oxidation or other reactions catalyzed by the acidic silica surface.
-
Confirmation of Instability: To confirm if your compound is unstable on silica, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition.[3]
-
Solutions:
-
Use a Deactivated Stationary Phase: As mentioned before, using deactivated silica or an alternative like alumina can minimize decomposition.
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.[6]
-
Load the Column Carefully: Dry loading your sample onto a small amount of silica can sometimes be gentler than wet loading in a strong solvent.[7]
-
Q4: I'm not getting any separation between my product and a closely related impurity. What can I do?
A4: Separating compounds with very similar polarities is a common challenge.
-
Optimize the Solvent System: Even small changes in the solvent system can have a significant impact. Try different solvent combinations. For example, if you are using ethyl acetate/hexanes, try dichloromethane/hexanes or even a three-component system.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where you gradually increase the polarity of the mobile phase during the run can improve the separation of closely eluting compounds.[3]
-
Column Dimensions: Use a longer, narrower column for better resolution. The trade-off will be a longer run time.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of 3-(Dimethylamino)-5-fluorobenzaldehyde.
Sources
Technical Support Center: Recrystallization of 3-(Dimethylamino)-5-fluorobenzaldehyde
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 3-(Dimethylamino)-5-fluorobenzaldehyde via recrystallization. This document moves beyond simple protocols to explain the underlying principles and causality, enabling researchers to troubleshoot effectively and adapt the methodology to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallizing 3-(Dimethylamino)-5-fluorobenzaldehyde?
Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The core principle is that the solubility of a compound in a solvent generally increases with temperature.[3] For 3-(Dimethylamino)-5-fluorobenzaldehyde, the process involves:
-
Dissolution : Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4]
-
Crystallization : Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution.
-
Purification : The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[2]
-
Isolation : The pure crystals are then separated from the mother liquor by filtration.[1]
This process effectively isolates the desired compound from impurities trapped in the crystal lattice of the crude solid.[4]
Q2: How do I select the optimal solvent for this specific compound?
The ideal solvent should exhibit high solubility for 3-(Dimethylamino)-5-fluorobenzaldehyde at elevated temperatures and low solubility at room or sub-ambient temperatures.[5] The adage "like dissolves like" is the guiding principle here.[5] Our target molecule has a polar aldehyde and a tertiary amine group, a moderately polar fluorine atom, and a non-polar benzene ring, suggesting that solvents of intermediate polarity are a good starting point.
A systematic approach is to test solubility in small vials.[3] A solvent where the compound is highly soluble at room temperature is unsuitable, as is a solvent where it is insoluble even when boiling.[3]
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Isopropanol (IPA) | 82 | Polar | Good starting point. The alcohol group interacts with the polar functionalities of the target molecule. |
| Ethanol | 78 | Polar | Similar to IPA, a very common and effective recrystallization solvent.[6] |
| Ethyl Acetate | 77 | Intermediate | The ester functionality offers a good balance of polarity. Often used in a solvent pair with hexane.[6] |
| Acetone | 56 | Polar Aprotic | Can be effective, but its low boiling point means less of a solubility gradient with temperature. |
| Toluene | 111 | Non-polar | The aromatic nature can favor solubility of the benzene ring. Often used for aromatic compounds, potentially in a pair with hexane.[7] |
| Water | 100 | Very Polar | Unlikely to work as a single solvent due to the organic nature of the compound, but may be an excellent anti-solvent when paired with a polar organic solvent like ethanol or acetone. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | The compound is likely insoluble in these. They are prime candidates for use as an "anti-solvent" in a two-solvent system.[8] |
Q3: What are the likely impurities I am trying to remove?
Impurities depend on the synthetic route used to prepare the aldehyde.[9] Common possibilities include:
-
Positional Isomers : Synthesis might yield other isomers (e.g., 2-fluoro or 4-fluoro analogs) which have similar properties but different reactivity.[10]
-
Unreacted Starting Materials : Residual precursors from the synthesis.
-
Oxidation Product : Aldehydes can oxidize to the corresponding carboxylic acid (3-(Dimethylamino)-5-fluorobenzoic acid), especially upon prolonged storage or exposure to air.[10]
-
Colored By-products : Often polymeric or high molecular weight species formed during the reaction. These can sometimes be removed using activated charcoal.
Experimental Protocols & Workflows
Workflow for a Successful Recrystallization
The following diagram outlines the logical flow of the recrystallization process, from initial setup to final product analysis.
Caption: General Recrystallization Workflow
Protocol 1: Systematic Solvent Screening
This protocol is essential for identifying an appropriate solvent or solvent pair before committing to a bulk purification.
-
Preparation : Place approximately 20-30 mg of your crude 3-(Dimethylamino)-5-fluorobenzaldehyde into several small test tubes.
-
Room Temperature Test : To each tube, add a different candidate solvent (from Table 1) dropwise, stirring after each addition.[3] If the solid dissolves completely in less than ~0.5 mL of solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[3]
-
Hot Solubility Test : For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a hot water bath. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling Test : Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.[5]
-
Evaluation : The best solvent is one that required a moderate amount of hot solvent to dissolve the compound and produced a good yield of crystals upon cooling. If no single solvent is ideal, proceed to test solvent pairs (e.g., dissolve in hot ethanol, then add water dropwise until cloudy, then reheat to clarify before cooling).[5]
Protocol 2: Bulk Recrystallization (Single Solvent Method)
-
Setup : Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, bring a larger volume of your chosen solvent to a gentle boil on a hot plate.[11] Safety Note : Never heat flammable organic solvents with an open flame.
-
Dissolution : Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring and heating.[4] Add just enough hot solvent to completely dissolve the solid. Adding excess solvent will reduce your final yield.
-
(Optional) Hot Filtration : If you observe insoluble impurities (e.g., dust, sand) or if you have added activated charcoal to remove color, you must perform a hot filtration.[11] Use a pre-heated stemless funnel and a fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[12]
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing : While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying : Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved. The purity can be assessed by melting point analysis; a pure compound will have a sharp, defined melting point.[13]
Troubleshooting Guide
Q4: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure.
Solutions:
-
Re-heat and Add More Solvent : Re-heat the solution until the oil dissolves completely. Add more solvent (10-20% more) to lower the saturation point, then attempt to cool slowly again.
-
Lower the Cooling Temperature : Try cooling the solution very slowly, perhaps by placing the flask in a beaker of warm water and allowing both to cool together.
-
Change Solvents : The chosen solvent may be unsuitable. Select a solvent with a lower boiling point or switch to a solvent-pair system.
Q5: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
A supersaturated solution may resist crystallization.[12] Several techniques can be used to initiate, or "nucleate," crystal growth:
-
Scratching : Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[12] The microscopic glass fragments can provide a surface for crystals to begin forming.
-
Seed Crystals : If you have a small amount of pure 3-(Dimethylamino)-5-fluorobenzaldehyde, add a single tiny crystal to the cold solution.[12] This provides a template for further crystal growth.
-
Deep Cooling : For stubborn cases, cooling in a dry ice/acetone bath can sometimes force crystallization, although this may lead to smaller, less pure crystals.[5][12]
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization issues.
Sources
- 1. mt.com [mt.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. rubingroup.org [rubingroup.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Buy 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | 1379375-34-4 [smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-(Dimethylamino)-5-fluorobenzaldehyde Stability & Handling
Case ID: T-CHO-35F-OX
Status: Active
Priority: Critical (Irreversible Degradation Risk)
Introduction: The "Silent Killer" of Your Yields
Welcome to the technical support hub for 3-(Dimethylamino)-5-fluorobenzaldehyde . If you are here, you likely noticed a yield drop in a reductive amination or a Wittig reaction, or perhaps your bright yellow solid has turned into a sticky, off-white paste.
The Diagnosis: This molecule is chemically schizophrenic. The electron-rich ring (activated by the 3-dimethylamino group) makes it a desirable intermediate, but the aldehyde moiety is critically susceptible to Radical Autoxidation . Unlike simple benzaldehyde, the specific electronic push-pull of the amino and fluoro groups creates a unique stability profile that demands rigorous exclusion of oxygen.
This guide provides the mechanistic "Why," the preventative "How," and the recovery "Fix."
Module 1: The Root Cause (Mechanism)
Why is my aldehyde turning into an acid?
The degradation is not a simple reaction with moisture; it is a radical chain reaction driven by atmospheric oxygen. The 3-dimethylamino group (a strong Electron Donating Group, EDG) increases the electron density of the aromatic ring. While this often stabilizes cations, in the context of autoxidation, it can accelerate the propagation step by stabilizing the intermediate benzoyl radical via hyperconjugation or inductive effects, depending on the specific conformer.
The Autoxidation Pathway
The following diagram illustrates the "Death Spiral" of your molecule from aldehyde to benzoic acid.
Figure 1: The Radical Autoxidation Cascade. Note that one molecule of peracid reacts with a fresh aldehyde molecule to produce two molecules of carboxylic acid, causing exponential degradation.
Module 2: Prevention (Storage & Handling)
Protocol: The "Zero-Ox" Standard
To maintain purity >98%, you must break the "Initiation" step of the diagram above.
The Inert Barrier (Argon vs. Nitrogen)
-
Recommendation: Use Argon (Ar) , not Nitrogen (N₂).
-
The Physics: Argon is denser than air (
vs ). When you purge a flask, Argon settles like a "blanket" over your crystals, physically displacing oxygen. Nitrogen mixes more readily with air, offering less protection for solid-state storage.
Chemical Stabilization
If you must store the compound in solution or for extended periods (>1 month), use a radical scavenger.
-
Additive: BHT (Butylated Hydroxytoluene) at 0.1 mol%.
-
Mechanism: BHT donates a hydrogen atom to the peroxy radical (see Fig 1), forming a stable phenoxy radical that terminates the chain reaction.
Physical Storage Parameters
| Parameter | Setting | Reason |
| Temperature | -20°C | Slows kinetic rate of H-abstraction. |
| Light | Amber Vial / Foil | UV light cleaves the C-H bond, initiating radicals. |
| Container | Teflon-lined cap | Prevents O₂ diffusion through septa or loose threads. |
Module 3: Troubleshooting (Recovery Protocols)
Scenario: Your NMR shows a broad singlet at ~11-13 ppm (COOH) and the aldehyde peak at 10 ppm is diminishing. The compound is contaminated with 3-(dimethylamino)-5-fluorobenzoic acid.
Do NOT attempt column chromatography immediately; the acid streaks and co-elutes. Use one of the following chemical purification methods.
Method A: The "Quick Fix" (Bicarbonate Wash)
Best for: Liquid/Oil samples with <10% oxidation.
-
Dissolve: Dissolve crude material in Ethyl Acetate (EtOAc) . Avoid DCM if possible (environmental hazard), but DCM works if solubility is an issue.
-
Wash: Extract the organic layer 2x with Saturated Aqueous NaHCO₃ .
-
Chemistry: The carboxylic acid (
) is deprotonated by bicarbonate ( ) to form the water-soluble sodium benzoate salt. The aldehyde remains neutral.
-
-
Dry: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
Method B: The "Deep Clean" (Bisulfite Adduct)
Best for: Heavily oxidized samples or requiring ultra-high purity (>99%).
This method exploits the reversible formation of a water-soluble bisulfite adduct, specific to aldehydes.[1]
Step-by-Step Protocol:
-
Preparation: Prepare a saturated solution of Sodium Bisulfite (
) in water. -
Formation: Add the impure aldehyde (dissolved in minimal ethanol if solid) to the bisulfite solution. Stir vigorously for 1-2 hours.
-
Observation: A white precipitate (the adduct) may form, or the aldehyde will dissolve into the aqueous phase.
-
-
Wash (The Purge): Wash the aqueous phase (or filtered solid) with Diethyl Ether .
-
Result: Impurities (benzoic acid, non-aldehydes) stay in the ether and are discarded. The aldehyde is trapped in the aqueous phase/solid.
-
-
Regeneration: Treat the aqueous phase/solid with 10% Sodium Carbonate (
) or NaOH until pH > 10.-
Result: The adduct collapses, releasing pure aldehyde.
-
-
Extraction: Extract the liberated aldehyde with EtOAc, dry, and concentrate.
Purification Decision Tree
Figure 2: Decision logic for selecting the appropriate purification methodology based on impurity levels.
Module 4: Frequently Asked Questions (FAQs)
Q: My compound turned from yellow to dark brown. Is it ruined? A: Not necessarily. Darkening often indicates trace formation of "quinone-like" species or N-oxide formation due to the amine. However, the bulk material might still be intact. Run a Proton NMR . If the aldehyde peak (~10 ppm) is present and integrates correctly relative to the aromatic protons, use Method A (Bicarbonate wash) followed by a quick filtration through a silica plug to remove the colored impurities.
Q: Can I distill this compound? A: Proceed with extreme caution. Benzaldehydes with autoxidation history often contain peroxides (see Fig 1). Heating peroxides can lead to explosions.
-
Test: Use starch-iodide paper to test for peroxides before heating.
-
Action: If peroxides are negative, vacuum distillation is possible but requires high vacuum due to the molecular weight. Method B (Bisulfite) is generally safer and more effective for this specific derivative.
Q: Does the Fluorine atom affect stability?
A: Yes. The Fluorine atom at the 5-position is electron-withdrawing by induction but electron-donating by resonance. While it is robust, it alters the
References
-
Mechanism of Autoxidation
-
Purification via Bisulfite Adduct
-
Handling of Peroxide-Forming Compounds
-
Substituent Effects on Benzaldehyde
- Title: Substituent Effects in the Oxid
- Source:Journal of the American Chemical Society.
-
URL:[Link]
Sources
Technical Support Center: Scaling Synthesis of 3-(Dimethylamino)-5-fluorobenzaldehyde
Case ID: #SYN-35DF-SCALE Status: Open Priority: High (Scale-Up Optimization) Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Route Strategy
User Query: "How do I scale up the synthesis of 3-(Dimethylamino)-5-fluorobenzaldehyde reliably?"
Technical Assessment: The synthesis of 3-(Dimethylamino)-5-fluorobenzaldehyde presents a specific regiochemical challenge. The substituents (Formyl, Fluoro, Dimethylamino) are in a 1,3,5-meta relationship.[1] This renders standard electrophilic aromatic substitution (EAS) (e.g., Vilsmeier-Haack) unsuitable because the amino group directs ortho/para, leading to the wrong isomer (e.g., 4-dimethylamino-2,6-difluorobenzaldehyde).[1]
Furthermore, Nucleophilic Aromatic Substitution (SNAr) on 3,5-difluorobenzaldehyde is kinetically disfavored because the formyl group (–CHO) activates positions ortho and para to itself, leaving the meta fluorines relatively unactivated.[1]
Recommended Strategy: We recommend two "Tiered" protocols based on your facility's capabilities:
| Protocol Tier | Methodology | Key Advantages | Scale-Up Suitability |
| Tier 1 (Recommended) | Buchwald-Hartwig Amination | High regioselectivity, mild temperature (80–100°C), no cryogenics.[1] | Excellent (Standard batch reactors) |
| Tier 2 (Alternative) | Lithiation-Formylation | Clean conversion, utilizes halogen-lithium exchange.[1] | Moderate (Requires -78°C cryo-cooling) |
Tier 1 Protocol: Buchwald-Hartwig Amination (The "Robust" Route)[1]
This route couples 3-bromo-5-fluorobenzaldehyde with dimethylamine using a Palladium catalyst.[1] It is the most robust method for scale-up as it avoids the safety hazards of organolithiums and the poor reactivity of meta-SNAr.
Reagents & Stoichiometry
-
Substrate: 3-Bromo-5-fluorobenzaldehyde (1.0 equiv)
-
Nucleophile: Dimethylamine (2.0 M in THF or aqueous 40%) (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (1–3 mol%) + BINAP (or Xantphos) (1.5–4 mol%)[1]
-
Base: Cs₂CO₃ (1.5 equiv) or NaOtBu (Caution: NaOtBu can attack aldehydes; Cs₂CO₃ is safer)[1]
-
Solvent: Toluene or 1,4-Dioxane (0.5 M concentration)
Step-by-Step Workflow
-
Inertion: Purge the reactor with N₂ for 15 minutes. Oxygen is the enemy of the Pd-catalyst.
-
Charging: Load 3-bromo-5-fluorobenzaldehyde, Cs₂CO₃, and the phosphine ligand (BINAP).
-
Catalyst Addition: Add Pd(OAc)₂ last or as a pre-mixed complex with the ligand to ensure active species formation.
-
Amine Addition: Add Dimethylamine solution. Note: If using gas, bubble into the headspace or use a pressure vessel.[1]
-
Reaction: Heat to 80–100°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Endpoint: Disappearance of aryl bromide.[1]
-
-
Workup: Filter through a Celite pad to remove Pd black and inorganic salts.[1] Concentrate the filtrate.
-
Purification: Recrystallization from Hexane/EtOAc is often sufficient; otherwise, silica gel chromatography.[1]
Troubleshooting Guide (Tier 1)
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (<50% Conv.) | Catalyst poisoning or O₂ leak.[1] | Ensure rigorous degassing.[1] Add a "booster" shot of catalyst (0.5 mol%) if stalled. |
| Aldehyde Reduction (Alcohol formation) | Hydride transfer from amine or solvent. | Avoid secondary alcohol solvents. Ensure the amine is dry if using NaOtBu.[1] Switch to Cs₂CO₃ (weaker base). |
| Dehalogenation (Ar-H) | β-Hydride elimination or overheating.[1] | Lower temperature to 80°C. Switch to a bulkier ligand like Xantphos or BrettPhos. |
Tier 2 Protocol: Lithiation-Formylation (The "Cryogenic" Route)[1]
This route is ideal if you have 3-bromo-5-fluoro-N,N-dimethylaniline as a starting material.[1] It relies on a Lithium-Halogen exchange followed by quenching with DMF.
Reagents & Stoichiometry
-
Substrate: 3-Bromo-5-fluoro-N,N-dimethylaniline (1.0 equiv)
-
Lithium Source: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]
-
Electrophile: DMF (Anhydrous) (1.5 equiv)[1]
-
Solvent: Anhydrous THF or Et₂O[1]
-
Temp: -78°C (Critical)[1]
Step-by-Step Workflow
-
Cryo-Cooling: Cool the solution of the starting aniline in THF to -78°C (Dry ice/Acetone or Cryostat).
-
Li-Exchange: Add n-BuLi dropwise.[1] Maintain internal temp < -70°C. Stir for 30–60 mins.
-
Checkpoint: The solution often turns yellow/orange (formation of aryllithium species).
-
-
Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; control addition rate.[1]
-
Warming: Allow the mixture to warm to 0°C over 1–2 hours.
-
Quench: Quench with saturated NH₄Cl or 1M HCl (carefully, to avoid acetal hydrolysis issues later).
-
Extraction: Extract with EtOAc or DCM.
Troubleshooting Guide (Tier 2)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Starting Material Recovery | Wet solvent (kills n-BuLi) or insufficient cooling.[1] | Distill THF over Na/Benzophenone. Ensure internal probe reads -78°C before addition. |
| Butyl-Addition Byproduct | n-BuLi attacking DMF directly or competing alkylation.[1] | Ensure n-BuLi is fully consumed by the aryl bromide before adding DMF. |
| Bis-Formylation | Not possible with this substrate (only one Br). | N/A |
Visualizing the Process
The following logic flow compares the decision-making process for the two routes.
Caption: Decision tree for selecting the optimal synthesis route based on facility capabilities and starting material availability.
Frequently Asked Questions (FAQs)
Q1: Can I just use SNAr on 3,5-difluorobenzaldehyde with dimethylamine? It seems cheaper.
-
Answer: While theoretically possible, this is chemically risky for scale-up.[1] The formyl group activates positions ortho and para to itself.[1] The fluorines in 3,5-difluorobenzaldehyde are meta to the formyl group.[1] Consequently, the ring is not sufficiently activated for a clean SNAr reaction under mild conditions. Forcing conditions (high temp/pressure) often lead to bis-substitution (forming 3,5-bis(dimethylamino)benzaldehyde) or aldehyde degradation (Cannizzaro).[1] We strongly advise against this route unless you use specialized catalysts (e.g., cationic activators).
Q2: In the Buchwald route, my aldehyde peak is disappearing but no product is forming.
-
Answer: Check for imine formation . The amine (dimethylamine) can condense with the aldehyde to form an aminal or iminium species.[2] This is usually reversible during the acidic aqueous workup.[1] However, using a bulky base like Cs₂CO₃ and avoiding excess amine helps minimize this.
Q3: Is the product light-sensitive?
-
Answer: Yes, amino-benzaldehydes can undergo photo-oxidation or polymerization.[1] Store the final product in amber glass under nitrogen at 2–8°C.
Q4: How do I remove residual Palladium?
-
Answer: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with an aqueous solution of N-acetylcysteine or sodium thiocarbamate during workup.[1]
References
-
Buchwald-Hartwig Amination General Scope: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Lithiation of Haloarenes: Leroux, F., Schlosser, M., et al. (2005).[1] "Polar Organometallics."[1] The Chemistry of Organolithium Compounds. Link[1]
-
Regioselectivity in SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution." Chemical Reviews. (Explains the lack of meta-activation). Link[1]
-
Synthesis of 3,5-Difluorobenzaldehyde derivatives: BenchChem Application Note on Fluorinated Benzaldehydes. Link
-
Safety Data for 3-(Dimethylamino)-5-fluorobenzaldehyde: PubChem CID 113845953.[1] Link
Sources
Technical Support Center: Solubility and Reaction Optimization for 3-(Dimethylamino)-5-fluorobenzaldehyde
Welcome to the technical support center for 3-(Dimethylamino)-5-fluorobenzaldehyde (3-DMA-5-FBA). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. We understand that managing the solubility of substituted benzaldehydes can be a significant hurdle. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you maintain reaction homogeneity, improve yields, and ensure reproducible results.
Section 1: Understanding the Molecule - The "Why" Behind Solubility Challenges
A clear grasp of the molecule's structural characteristics is the foundation for troubleshooting its behavior in solution. 3-DMA-5-FBA possesses distinct functional groups that dictate its solubility profile.
Q: What are the key structural features of 3-(Dimethylamino)-5-fluorobenzaldehyde that influence its solubility?
A: The solubility of 3-DMA-5-FBA is a nuanced interplay between its three core components: the substituted benzene ring, the dimethylamino group, and the aldehyde functional group.
-
Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic, which limits solubility in aqueous or highly polar protic solvents. This part of the molecule prefers to interact with organic solvents.[1]
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor with protic solvents like water or alcohols.[2] However, this effect is often insufficient to overcome the hydrophobicity of the larger ring structure, leading to poor water solubility, a common trait among aldehydes as the carbon chain length increases.[3][4]
-
Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a key feature. Its nitrogen atom has a lone pair of electrons, which imparts basicity and polarity to the molecule.[1] This group can enhance solubility in polar organic solvents.
-
Fluorine Atom (-F): As a highly electronegative atom, fluorine substitution can reduce the overall molecular polarity compared to an unsubstituted counterpart, which may decrease water solubility.[5]
The combination of a hydrophobic ring, a polar-basic amine, and a polar aldehyde means the molecule has a mixed-polarity character, making solvent selection a critical parameter for success.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can extrapolate from structurally similar compounds like 4-(Dimethylamino)benzaldehyde and 3-Fluorobenzaldehyde to inform our starting assumptions.
| Property | Estimated Value / Characteristic | Rationale & Impact on Solubility |
| Physical State | Likely a solid at room temperature. | Similar substituted benzaldehydes are solids.[6] This necessitates complete dissolution for a homogeneous reaction. |
| Water Solubility | Low to practically insoluble. | The hydrophobic benzene ring dominates. A similar compound, 4-(dimethylamino)benzaldehyde, is only slightly soluble in water (0.8 g/L).[6][7] |
| Organic Solvent Solubility | Good in many polar aprotic and some polar protic solvents. | Aromatic aldehydes are generally soluble in solvents like chloroform, acetone, ethanol, and ether.[1][4][8] |
| Melting Point | Estimated 70-80 °C | Based on 4-(Dimethylamino)benzaldehyde (72-75 °C).[9] Reactions can potentially be heated above this point for a melt-like condition, but degradation is a risk. |
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here are quick answers to the most common initial challenges encountered with 3-DMA-5-FBA.
Q: My 3-DMA-5-FBA isn't dissolving in my chosen solvent. What are the first steps?
A: Before making drastic changes, attempt these simple physical methods:
-
Gentle Warming: Increase the temperature of the solvent bath by 10-20 °C. Solubility often increases with temperature.[1]
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break up solid particles, accelerating dissolution.
-
Extended Stirring: Ensure you are using vigorous magnetic or mechanical stirring and allow sufficient time (15-30 minutes) for dissolution to occur.
Q: Which organic solvents are a good starting point for reactions with 3-DMA-5-FBA?
A: Start with polar aprotic solvents, as they effectively solvate the molecule without the risk of side reactions with the aldehyde.
-
Excellent Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN).
-
Good Choices: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc).[8]
Q: Can I use protic solvents like ethanol or methanol?
A: Yes, but with caution. Protic solvents can be effective, especially for reactions like the Knoevenagel condensation.[10] However, be aware that under acidic conditions (or with trace acid impurities), aldehydes can react with alcohols to form hemiacetals or acetals, which would be an unwanted side reaction.
Q: My reaction was initially clear, but now a solid has formed. What does this mean?
A: This could be one of two things:
-
Product Precipitation: Your product may be less soluble in the reaction solvent than your starting materials. This can be beneficial, sometimes driving the reaction to completion. Check the progress by TLC to confirm product formation.
-
Reagent Crashing Out: A change in the solution's polarity as the reaction progresses (e.g., consumption of a polar starting material) could cause the less soluble 3-DMA-5-FBA to fall out of solution. This will stall the reaction.
Section 3: A Systematic Guide to Overcoming Solubility Issues
When simple fixes are not enough, a more structured approach is necessary. This workflow guides you from solvent selection to advanced techniques.
Caption: Systematic workflow for troubleshooting solubility.
Step 1: Rational Solvent Selection & Screening
The most critical choice is the reaction medium. An improper solvent can halt a reaction before it begins.
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently identify the best single solvent for your reaction.
-
Preparation: Arrange 5-6 small, dry vials (e.g., 1-dram vials).
-
Aliquot: Add a small, consistent amount of 3-DMA-5-FBA (e.g., 5-10 mg) to each vial.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table below.
-
Observation: Stir each vial at room temperature for 5 minutes. Record your observations (e.g., "fully dissolved," "partially soluble," "insoluble").
-
Heating Test: For any vials where the compound did not fully dissolve, warm them to 40-50 °C for 5 minutes and record any changes.
Table of Recommended Solvents for Screening
| Solvent Class | Example Solvents | Suitability for 3-DMA-5-FBA | Potential Issues |
| Polar Aprotic | DMF, DMSO, NMP | Excellent. High polarity effectively solvates the molecule. | High boiling points can make removal difficult during workup. |
| Ethers | THF, 2-MeTHF, Dioxane | Very Good. Good balance of polarity for dissolution. | Lower boiling points may limit reaction temperature. |
| Chlorinated | DCM, Chloroform | Good. Effective for many organic compounds. | Environmental and health concerns. |
| Ketones | Acetone, Butanone | Good. Good solvating power.[8] | Can potentially participate in side reactions (e.g., self-aldol). |
| Esters | Ethyl Acetate | Moderate. Often requires warming. | Lower polarity may not be sufficient for all reaction partners. |
| Polar Protic | Ethanol, Isopropanol | Moderate to Good. | Potential for acetal formation, especially with acid catalysts. |
| Hydrocarbons | Toluene, Heptane | Poor. Generally unsuitable as the primary solvent. | May be used as a co-solvent to control polarity. |
Step 2: The Co-Solvent Strategy - Harnessing Synergistic Solvation
If no single solvent is ideal, a binary mixture often provides a powerful solution. This effect, known as cosolvency or synergistic solvation, occurs when a mixture of two miscible solvents has a greater dissolving power than either solvent alone.[11][12] This is particularly effective for compounds with mixed polarity like 3-DMA-5-FBA.
Q: How do I choose a co-solvent pair?
A: The goal is to create a solvent environment that satisfies all parts of your molecule. A common strategy is to use a primary solvent that dissolves the bulk of your reagents and add a small amount of a stronger, more polar co-solvent to bring the recalcitrant compound into solution.
-
Common Pairs: THF/Water, THF/DMF, Toluene/DMSO, Dioxane/Water.
Protocol 2: Optimizing a Binary Co-Solvent System
Objective: To find the minimum amount of co-solvent needed to achieve a homogeneous reaction mixture.
-
Primary Dissolution: Dissolve your 3-DMA-5-FBA (or suspend it if insoluble) in your chosen primary solvent (e.g., 10 mL of THF).
-
Titration: While stirring vigorously, add the second, stronger co-solvent (e.g., DMF) dropwise from a syringe or burette.
-
Endpoint: Continue adding the co-solvent until the solution becomes completely clear and homogeneous.
-
Calculation: Note the volume of co-solvent added. You now have an optimized solvent ratio (e.g., 10:1 THF:DMF) for your reaction scale-up. Using the minimum amount necessary helps simplify downstream purification.
Section 4: Application Case Study - Knoevenagel Condensation
The Knoevenagel condensation is a common C-C bond-forming reaction involving aldehydes.[13] Ensuring the aldehyde is fully dissolved is paramount for the reaction to proceed efficiently.
Caption: Key solubility checkpoints in a Knoevenagel condensation workflow.
Protocol 3: Example Knoevenagel Condensation with Solubility Optimization
Reaction: 3-(Dimethylamino)-5-fluorobenzaldehyde with malononitrile.
Objective: To synthesize 2-((3-(dimethylamino)-5-fluorophenyl)methylene)malononitrile, ensuring complete dissolution of the starting aldehyde.
Materials:
-
3-(Dimethylamino)-5-fluorobenzaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Primary Solvent: Ethanol
-
Co-Solvent (if needed): THF or DMF
Procedure:
-
Initial Dissolution Attempt: To a round-bottom flask equipped with a stir bar and condenser, add 3-(Dimethylamino)-5-fluorobenzaldehyde and ethanol (approx. 0.1 M concentration). Stir at room temperature for 15 minutes.
-
Troubleshooting:
-
If Homogeneous: Proceed to step 3.
-
If a Slurry/Suspension: Gently warm the mixture to 40-50 °C. If it remains insoluble, begin adding your chosen co-solvent (THF or DMF) dropwise per Protocol 2 until the solution is clear.
-
-
Add Nucleophile: Once the aldehyde is fully dissolved, add the malononitrile to the solution. Stir for 5 minutes.
-
Initiate Reaction: Add the piperidine catalyst. The solution may change color (often to yellow or orange).
-
Monitoring: Heat the reaction to a suitable temperature (e.g., 60 °C or reflux) and monitor its progress by TLC. Observe if the product precipitates from the solution as it forms.
-
Workup: After completion, cool the reaction to room temperature. If the product has precipitated, it can be isolated by filtration. Otherwise, concentrate the solvent in vacuo and purify the crude residue by recrystallization or column chromatography.
By systematically addressing the solubility of 3-(Dimethylamino)-5-fluorobenzaldehyde before initiating the reaction, you significantly increase the likelihood of a successful, high-yielding, and reproducible outcome.
References
- Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. (2026).
-
Solubility of 4-Dimethylaminobenzaldehyde. Solubility of Things. Available at: [Link]
-
p-DIMETHYL AMINO BENZALDEHYDE | 100-10-7. Loba Chemie. Available at: [Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). MDPI. Available at: [Link]
-
Physical properties of aldehydes and ketones. Doc Brown's Chemistry. Available at: [Link]
-
Kang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1345-1352. Available at: [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts. Available at: [Link]
-
The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2). ResearchGate. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. ncert.nic.in [ncert.nic.in]
- 5. mdpi.com [mdpi.com]
- 6. 100-10-7 CAS | p-DIMETHYL AMINO BENZALDEHYDE | Aldehydes | Article No. 03371 [lobachemie.com]
- 7. 4-(Dimethylamino)benzaldehyde for synthesis 100-10-7 [merckmillipore.com]
- 8. jetir.org [jetir.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: 3-(Dimethylamino)-5-fluorobenzaldehyde vs. 4-(Dimethylamino)benzaldehyde
A Guide for Researchers in Synthetic Chemistry and Drug Development
As Senior Application Scientists, we frequently guide our partners through the nuanced world of substituted aromatic aldehydes. The choice of reagent is paramount, as subtle structural changes can dramatically alter reaction kinetics, yield, and even the feasibility of a synthetic route. This guide provides an in-depth comparison of two structurally related yet electronically distinct benzaldehydes: 3-(Dimethylamino)-5-fluorobenzaldehyde and the ubiquitous 4-(Dimethylamino)benzaldehyde (DMAB). We will dissect their electronic properties, predict their reactivity profiles, and provide supporting experimental frameworks to empower researchers to make informed decisions in their synthetic endeavors.
Foundational Principles: The Electronic Tug-of-War
The reactivity of a benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can either donate or withdraw electron density, thereby modulating this electrophilicity. This interplay of electronic effects is the key to understanding the divergent behaviors of our two subject molecules.
Molecular Structures and Substituent Effects
Let's begin by visualizing the two structures. The critical difference lies in the placement of the powerful electron-donating dimethylamino group and the presence of an electron-withdrawing fluorine atom.
Caption: Chemical structures of the two benzaldehyde derivatives.
In 4-(Dimethylamino)benzaldehyde , the dimethylamino (-N(CH₃)₂) group is in the para position relative to the aldehyde (-CHO) group. This alignment allows for a powerful electron-donating resonance (or mesomeric, +M) effect, which pushes electron density directly into the aromatic ring and, crucially, onto the carbonyl carbon. This delocalization significantly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive toward nucleophiles.[1][2][3]
In 3-(Dimethylamino)-5-fluorobenzaldehyde , the situation is more complex:
-
Dimethylamino Group (-N(CH₃)₂): Now in the meta position, its strong +M effect cannot be extended to the aldehyde group. Its influence is primarily a weaker, electron-withdrawing inductive effect (-I) due to the nitrogen's electronegativity, although it still donates into the ring system as a whole.
-
Fluorine Atom (-F): Positioned at the other meta carbon, fluorine exerts a potent electron-withdrawing inductive effect (-I) owing to its high electronegativity. Its weak +M effect is negligible compared to its inductive pull.
The net result is that the aldehyde group in 3-(Dimethylamino)-5-fluorobenzaldehyde experiences a significantly different electronic environment. The powerful deactivating resonance of the para-amino group is absent, and instead, the ring is influenced by the strong inductive withdrawal from the fluorine atom.
Quantifying Electronic Influence: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene ring.[4] The substituent constant, σ, indicates the electron-donating (negative σ) or electron-withdrawing (positive σ) nature of a group.
| Compound | Substituent | Position | Hammett Constant (σ) | Net Effect on Aldehyde |
| 4-(Dimethylamino)benzaldehyde | -N(CH₃)₂ | para | σₚ = -0.83 | Strongly Electron-Donating |
| 3-(Dimethylamino)-5-fluorobenzaldehyde | -N(CH₃)₂ | meta | σₘ = -0.211 | Weakly Electron-Donating |
| -F | meta | σₘ = +0.337 | Moderately Electron-Withdrawing | |
| Approx. Additive Effect | Σσₘ ≈ +0.126 | Net Electron-Withdrawing |
Table 1: Hammett constants for the relevant substituents. Values sourced from Wikipedia's compilation.[4]
This quantitative data confirms our qualitative analysis. The aldehyde in DMAB is attached to a strongly electron-rich ring, decreasing its electrophilicity. Conversely, the aldehyde in the 3,5-substituted analogue is attached to a ring with a net electron-withdrawing character, enhancing its electrophilicity.
Caption: Logic diagram of substituent effects on reactivity.
Comparative Reactivity in Key Synthetic Transformations
Based on the electronic principles above, we predict that 3-(Dimethylamino)-5-fluorobenzaldehyde will be significantly more reactive towards nucleophiles than 4-(Dimethylamino)benzaldehyde. Let's explore the implications for common synthetic protocols.
The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, involving the nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[5][6] The rate-determining step is often the initial nucleophilic attack on the aldehyde.
-
4-(Dimethylamino)benzaldehyde: Its electron-rich nature makes it a notoriously sluggish substrate for this reaction.[5] High temperatures, strong catalysts, or specialized solvents like ionic liquids are often required to achieve reasonable conversion.[5]
-
3-(Dimethylamino)-5-fluorobenzaldehyde: The enhanced electrophilicity of its carbonyl carbon should facilitate a much faster reaction under milder conditions. This allows for lower catalyst loading, reduced reaction times, and potentially higher yields by minimizing side reactions.
To demonstrate this principle, a model Knoevenagel condensation with ethyl cyanoacetate was considered. The following table represents expected outcomes based on established reactivity principles.
| Aldehyde Substrate | Catalyst | Conditions | Time (h) | Conversion (%) |
| 4-(Dimethylamino)benzaldehyde | Piperidine (10 mol%) | Ethanol, Reflux | 24 | ~45% |
| 3-(Dimethylamino)-5-fluorobenzaldehyde | Piperidine (10 mol%) | Ethanol, Reflux | 4 | >95% |
Table 2: Representative data for the Knoevenagel condensation. This data is illustrative of the expected reactivity differences.
Reductive Amination
Reductive amination is a powerful method for synthesizing amines, proceeding via the formation of an imine or enamine intermediate, which is then reduced.[7][8] The initial step is the nucleophilic attack of an amine on the aldehyde.
-
4-(Dimethylamino)benzaldehyde: The formation of the initial hemiaminal intermediate is slow due to the low electrophilicity of the carbonyl.
-
3-(Dimethylamino)-5-fluorobenzaldehyde: The reaction with amines is expected to be significantly faster, leading to quicker formation of the iminium ion intermediate and a more efficient overall transformation. This is particularly advantageous when working with less nucleophilic amines.
Experimental Protocols: A Self-Validating System
The trustworthiness of a protocol lies in its rationale. Here, we provide step-by-step methodologies for the reactions discussed, explaining the "why" behind each step.
Protocol 1: Knoevenagel Condensation
This protocol is designed to highlight the reactivity difference by using mild conditions where the more reactive aldehyde is expected to excel.
Caption: Experimental workflow for the Knoevenagel condensation.
Methodology:
-
Charge Reactor: In a round-bottom flask equipped with a reflux condenser, combine the selected benzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and absolute ethanol (to form a ~0.2 M solution). Rationale: A slight excess of the active methylene component ensures complete consumption of the limiting aldehyde. Ethanol is a common, effective solvent.
-
Add Catalyst: Add piperidine (0.1 eq) to the stirring mixture. Rationale: A weak base like piperidine is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the activation energy. TLC allows for visual confirmation of the consumption of the starting aldehyde.
-
Workup: Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove piperidine) and brine. Rationale: The acidic wash protonates the basic catalyst, rendering it water-soluble for easy removal.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Direct Reductive Amination
This procedure uses the mild and selective reducing agent sodium triacetoxyborohydride [NaBH(OAc)₃].[9]
Methodology:
-
Charge Reactor: To a flask, add the benzaldehyde (1.0 eq), a primary or secondary amine (1.1 eq), and an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF). Rationale: Anhydrous conditions are crucial as the intermediate iminium ion is susceptible to hydrolysis.
-
Form Imine (in situ): Stir the mixture at room temperature for 20-30 minutes. For less reactive systems (like DMAB), adding acetic acid (1.0 eq) can catalyze imine formation. Rationale: The acid protonates the carbonyl oxygen, further increasing electrophilicity and accelerating the initial amine attack.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. An exotherm may be observed. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde, preventing unwanted alcohol formation.
-
Reaction: Stir at room temperature until the reaction is complete as judged by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine product.
Summary and Application Insights
The choice between these two reagents is dictated by the desired outcome and the nature of the synthetic challenge.
4-(Dimethylamino)benzaldehyde (DMAB):
-
Reactivity: Low electrophilicity, slow reactions with nucleophiles.
-
Choose When: You need a less reactive aldehyde to prevent side reactions, or when its specific electronic properties are required, such as in the synthesis of certain dyes or as Ehrlich's reagent for indole detection.[10][11][12]
-
Field Insights: Its use in analytical chemistry is a direct result of its electron-donating group, which facilitates the formation of a highly colored, conjugated system upon reaction with indoles.[12]
3-(Dimethylamino)-5-fluorobenzaldehyde:
-
Reactivity: High electrophilicity, rapid reactions with nucleophiles.
-
Choose When: You require fast kinetics, mild reaction conditions, or are working with poorly nucleophilic partners.
-
Field Insights: In drug development, the incorporation of fluorine is a common strategy to block metabolic oxidation sites or modulate pKa. This reagent serves as a valuable building block for introducing a fluorinated aromatic ring with a reactive handle for further elaboration.[13]
The principle of electronic effects is a powerful predictive tool in organic synthesis. The comparison between 3-(Dimethylamino)-5-fluorobenzaldehyde and 4-(Dimethylamino)benzaldehyde is a clear demonstration of this principle. The former, with its net electron-withdrawing substitution pattern, is a highly reactive electrophile suited for efficient bond construction. The latter is a deactivated, electron-rich system whose utility often lies in its unique spectroscopic properties rather than its general reactivity. By understanding these fundamental differences, researchers can strategically select the optimal reagent, saving valuable time and resources in the laboratory.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of 4-(Dimethylamino)benzaldehyde. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde. Retrieved from [Link]
- Adewuyi, S. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Global Research Online.
-
Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
PubChem. (n.d.). 3-(N,3-dimethylanilino)-5-fluorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- YouTube. (2024). EWG vs EDG Groups on Benzaldehyde Electrophilicity.
-
Arkat USA. (n.d.). Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. Retrieved from [Link]
- Wyzant. (2015). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Onita, et al. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research.
-
Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]
-
Carl ROTH. (n.d.). 4-(Dimethylamino)-benzaldehyde, 100 g, CAS No. 100-10-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Filo. (n.d.).
- SciSpace. (n.d.).
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. askfilo.com [askfilo.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 4-Dimethylaminobenzaldehyde | 100-10-7 [chemicalbook.com]
- 12. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. Buy 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | 1379375-34-4 [smolecule.com]
Technical Comparison Guide: Spectroscopic Profiling of 3-(Dimethylamino)-5-fluorobenzaldehyde vs. Precursors
The following technical guide provides an in-depth spectroscopic comparison between 3-(Dimethylamino)-5-fluorobenzaldehyde and its primary synthetic precursor, 3,5-Difluorobenzaldehyde .
Executive Summary & Molecule Profile
Target Molecule: 3-(Dimethylamino)-5-fluorobenzaldehyde CAS: 1289041-39-9 Primary Precursor: 3,5-Difluorobenzaldehyde (CAS: 32085-88-4)[1]
This guide analyzes the spectroscopic evolution from the electron-deficient precursor (3,5-difluorobenzaldehyde) to the electron-rich target molecule.[1] This transformation is critical in medicinal chemistry, where the introduction of the dimethylamino group modulates lipophilicity (LogP) and electronic properties for drug-receptor interactions.[1]
Why This Comparison Matters
-
Reaction Monitoring: The transition involves a distinct symmetry breaking event observable by NMR.[1]
-
Purity Assessment: Identifying unreacted difluoro-precursor is difficult by TLC due to similar polarity but trivial by 19F NMR.[1]
-
Structural Verification: Confirming the meta substitution pattern ensures the nucleophilic aromatic substitution (
) occurred at the correct position.[1]
Synthetic Pathway & Precursor Identification
The most efficient industrial route to the target is the Nucleophilic Aromatic Substitution (
Reaction Workflow
The following diagram illustrates the transformation logic and the critical control points for spectroscopic analysis.
Figure 1: Synthetic pathway via
Spectroscopic Comparison: Precursor vs. Product[1]
The conversion of one fluorine atom to a dimethylamino group induces drastic changes in the magnetic environment of the molecule.[1]
A. Nuclear Magnetic Resonance (NMR) Profiling[1][2][3][4]
1. Proton (
H) NMR
The most diagnostic feature is the loss of symmetry .[1]
-
Precursor (3,5-Difluorobenzaldehyde): Possesses a
axis of symmetry passing through the aldehyde and C4.[1] This renders protons H2 and H6 equivalent.[1] -
Product: The introduction of the -NMe
group breaks this symmetry, making all three aromatic protons magnetically distinct.[1]
| Feature | Precursor: 3,5-Difluorobenzaldehyde | Target: 3-(Dimethylamino)-5-fluorobenzaldehyde | Diagnostic Change |
| Aldehyde (-CHO) | Singlet, | Singlet, | Minimal shift; aldehyde remains intact.[1] |
| Aromatic Region | 3 Protons total [1]• 2H (H2, H6): | 3 Protons total [1]• H2, H4, H6 appear as 3 distinct multiplets.• Significant shielding on H2/H4 due to N-donation.[1] | Symmetry Break: 2 signals |
| Aliphatic Region | Silent (No aliphatic protons) | Singlet (6H), | New Signal: Appearance of strong N-Methyl singlet.[1] |
| Coupling ( | Complex splitting due to single F atom.[1] |
Analyst Note: The "tt" (triplet of triplets) multiplicity of the para-proton (H4) in the precursor is a hallmark of 3,5-difluoro substitution (
Hz,Hz).[1] In the product, this pattern collapses.
2. Carbon (
C) NMR[1][2][3][4][5][6]
-
Precursor: Shows fewer carbon signals due to symmetry (C2 equivalent to C6; C3 equivalent to C5).[1]
-
Product: All aromatic carbons are unique.[1] The carbon attached to the nitrogen (C3) will show a significant upfield shift relative to the C-F bond it replaced, but the N-Me carbons (
~40 ppm) are the clearest indicator of conversion.
3. Fluorine (
F) NMR
This is the most sensitive method for purity analysis.[1]
-
Precursor: Single signal at
-108 to -110 ppm (relative to CFCl ).[1] -
Product: Single signal shifted upfield (more negative ppm) due to the electron-donating resonance effect of the meta-amino group.[1]
-
Impurity Detection: Even <1% of unreacted precursor is visible as a distinct peak downfield from the product peak.[1]
B. Infrared (IR) Spectroscopy[1]
-
Carbonyl Stretch (
): Both molecules show a strong aldehyde band.[1] However, the amino group in the product donates electron density into the ring. While meta substitution minimizes direct resonance conjugation to the carbonyl, the overall increase in ring electron density typically lowers the wavenumber of the C=O stretch by 5-10 cm compared to the electron-deficient difluoro precursor.[1] -
C-F Stretch: Strong bands in the 1000-1400 cm
region persist in both, but the intensity profile changes due to the loss of one C-F bond.[1]
Experimental Protocols
Protocol A: Synthesis via (Self-Validating)
This protocol includes an in-process check (IPC) to ensure complete consumption of the precursor.[1]
-
Setup: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 3,5-Difluorobenzaldehyde (1.0 eq) in anhydrous DMSO or DMF (0.5 M concentration).
-
Reagent Addition: Add Potassium Carbonate (K
CO , 2.0 eq) followed by Dimethylamine (2.0 M in THF, 1.5 eq).-
Note: Use a sealed vessel if using volatile aqueous dimethylamine to prevent loss of reagent.[1]
-
-
Reaction: Heat to 80-100°C for 4-6 hours.
-
IPC (Self-Validation):
-
Take a 50
L aliquot.[1] -
Partition between Ethyl Acetate/Water.[1]
-
TLC: Mobile Phase 20% EtOAc in Hexane. Product will be more polar (lower
) and likely fluorescent under UV (254/365 nm) due to the "push-pull" electronic system (Amino donor -> Aldehyde acceptor).[1] Precursor is non-fluorescent or weakly absorbing.[1]
-
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.[1] Dry over Na
SO . -
Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc/Hexane).
Protocol B: NMR Characterization
-
Solvent: CDCl
is standard.[1] -
Concentration: 10 mg sample in 0.6 mL solvent.
-
Acquisition:
Performance & Application Logic
Why choose the 3-(Dimethylamino) derivative over the 3,5-Difluoro precursor?
| Parameter | 3,5-Difluorobenzaldehyde (Precursor) | 3-(Dimethylamino)-5-fluorobenzaldehyde (Product) | Application Impact |
| Electronic Nature | Electron Deficient ( | "Push-Pull" System | Product is ideal for Knoevenagel condensations to form fluorescent dyes or sensors.[1] |
| Fluorescence | Negligible | Moderate to High | The amino group enables Intramolecular Charge Transfer (ICT), making the product a fluorophore scaffold. |
| Reactivity | Susceptible to Nucleophiles | Susceptible to Electrophiles | The product ring is activated for electrophilic aromatic substitution at the ortho/para positions to the amine.[1] |
Visualizing the Electronic Shift
The following diagram maps the logical flow of electronic properties changing during the synthesis.
Figure 2: The "Electronic Inversion" occurring during synthesis, shifting the molecule from an electrophilic scaffold to a nucleophilic/fluorescent building block.[1]
References
-
Royal Society of Chemistry (RSC). (2014).[1] Supporting Information: Synthesis and NMR data of 3,5-difluorobenzaldehyde. Chemical Communications.[1][4] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CAS 32085-88-4 (3,5-Difluorobenzaldehyde). PubChem.[1] Retrieved from [Link][1]
Sources
Structural Validation of 3-(Dimethylamino)-5-fluorobenzaldehyde: A Comparative Guide
This guide outlines a rigorous, comparative approach to validating the structure of 3-(Dimethylamino)-5-fluorobenzaldehyde , a critical intermediate in the synthesis of fluorogenic dyes (e.g., rhodamines, coumarins) and medicinal pharmacophores.[1]
Unlike simple aromatics, this tri-substituted scaffold presents unique challenges in regioisomer determination.[1] The interplay between the electron-withdrawing aldehyde (-CHO), the electron-donating dimethylamino (-NMe₂), and the electronegative fluorine (-F) creates a complex electronic environment that requires specific analytical workflows to confirm.[1]
Executive Summary: The Validation Hierarchy
In drug discovery and probe synthesis, "close enough" is a failure mode.[1] Misidentifying a regioisomer (e.g., the 3,4-isomer vs. the 3,5-isomer) can lead to months of wasted biological testing.[1] This guide compares three validation tiers, moving from basic identification to absolute structural confirmation.[1]
Comparison of Validation Methodologies
| Feature | Tier 1: Routine Screening | Tier 2: Advanced Spectroscopic | Tier 3: Absolute Crystallographic |
| Primary Techniques | 1H NMR, LC-MS | 19F NMR, 2D NMR (NOESY/HSQC) | Single Crystal X-Ray Diffraction (XRD) |
| Regioisomer Resolution | Low (Ambiguous coupling) | High (Spatial & Coupling confirmation) | Absolute |
| Sample Requirement | ~5 mg | ~20 mg | Single high-quality crystal |
| Time to Result | < 1 Hour | 4–8 Hours | 2–7 Days |
| Cost Efficiency | High | Moderate | Low |
| Best For | Crude reaction monitoring | Final compound purity & identity | Novel scaffold publication |
Technical Deep Dive: Why Standard 1H NMR is Insufficient
In a standard 1H NMR spectrum, the 3-(Dimethylamino)-5-fluorobenzaldehyde molecule possesses three aromatic protons. Due to the substitution pattern (1,3,5), these protons are chemically distinct but magnetically similar.[1]
-
The Trap: A simple 1H NMR might show three signals in the aromatic region. However, distinguishing the 3,5-disubstituted product from a 2,4-disubstituted impurity solely by chemical shift is risky.[1] Both isomers have three aromatic protons.[1]
-
The Solution (Tier 2): Utilizing 19F-NMR and 2D NOESY .[1] The Fluorine atom acts as a "spy," splitting the carbon and proton signals with specific coupling constants (
and ) that reveal the exact distance between the fluorine and its neighbors.
Experimental Protocols
Protocol A: Advanced 19F-Centric NMR Validation
This protocol validates the substitution pattern by measuring Carbon-Fluorine and Proton-Fluorine coupling constants.[1]
Prerequisites:
-
Solvent: CDCl₃ (preferred for resolution) or DMSO-d6.[1]
-
Internal Standard:
-Trifluorotoluene (optional for qNMR).[1]
Step-by-Step Workflow:
-
Sample Prep: Dissolve 15-20 mg of the aldehyde in 0.6 mL CDCl₃. Filter through a cotton plug to remove particulates (critical for baseline resolution).[1]
-
Acquisition (1H NMR):
-
Acquisition (19F NMR):
-
Acquisition (13C NMR):
Protocol B: Regioisomer Confirmation via NOESY
This protocol proves the spatial arrangement of the Dimethylamino group relative to the Aldehyde.
Theory: The Nuclear Overhauser Effect (NOE) shows through-space interactions (< 5 Å).[1]
-
In the 3,5-isomer , the NMe₂ protons should show NOE correlations to two aromatic protons (H2 and H4).
-
In a 3,4-isomer , the NMe₂ would likely correlate strongly with only one ortho proton.[1]
Workflow:
-
Pulse Sequence: Select noesygpph (gradient enhanced NOESY).[1]
-
Mixing Time: Set to 500 ms (standard for small molecules).
-
Analysis:
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating this specific scaffold, ensuring no false positives.
Caption: Decision tree for confirming the 1,3,5-substitution pattern using NMR techniques.
Comparative Data Analysis
The following table synthesizes expected experimental data for the correct product versus a common regioisomer impurity.
| Signal | Correct Structure: 3-(Dimethylamino)-5-fluorobenzaldehyde | Impurity Risk: 2-(Dimethylamino)-4-fluorobenzaldehyde |
| Aldehyde Proton | Singlet, ~9.9 ppm | Singlet, ~10.2 ppm (Deshielded by ortho-NMe₂) |
| 19F Signal | Multiplet (coupled to 3 protons) | Multiplet (coupled to 2 protons) |
| NMe₂ Shift | ~3.0 ppm (Meta to CHO) | ~2.8 ppm (Ortho to CHO - Resonance effect) |
| NOESY | NMe₂ correlates to H2 and H4 | NMe₂ correlates to H3 only |
| J(C-F) Coupling |
Interpretation of Coupling Constants
In the correct 3,5-isomer:
-
H4 (between F and NMe₂): Will show a doublet of doublets (dd). One split from F (
Hz) and one meta-split from H2/H6.[1] -
H2 (between CHO and NMe₂): Will show a triplet-like pattern (t) due to two meta-couplings, but no strong ortho-F coupling.[1]
-
H6 (between F and CHO): Will show a doublet of doublets (dd) with F (
Hz) and meta-split.
References
-
Smith, A. J. R., et al. (2022).[1] "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances, 12, 10385-10396.[1] [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for NOESY/HMBC protocols).
-
PubChem Compound Summary. (2025). "3-(Dimethylamino)benzaldehyde."[1][3] National Center for Biotechnology Information.[1] [Link]
Sources
19F NMR analysis of 3-(Dimethylamino)-5-fluorobenzaldehyde
19F NMR Analysis of 3-(Dimethylamino)-5-fluorobenzaldehyde: A Comparative Technical Guide
Executive Summary
This technical guide provides a rigorous analysis of 3-(Dimethylamino)-5-fluorobenzaldehyde , a critical intermediate in the synthesis of fluorescent probes and fluorinated kinase inhibitors.[1] While traditional characterization relies on 1H NMR and HPLC, this guide demonstrates why 19F NMR is the superior orthogonal technique for structural verification and quantitative purity analysis (qNMR). We compare these methodologies and provide an optimized experimental protocol for researchers in drug discovery.
Theoretical Spectral Profile & Structural Logic
The target molecule, 3-(Dimethylamino)-5-fluorobenzaldehyde , features a 1,3,5-trisubstituted benzene ring.[1] This substitution pattern creates a unique electronic environment for the fluorine nucleus, distinct from its ortho- or para- isomers.[1]
-
Base Structure: Fluorobenzene (
ppm).[1] -
Electronic Influences:
-
Aldehyde (-CHO) at meta: Strongly electron-withdrawing (
, ).[1] In the meta position, resonance effects are minimized, but the inductive effect causes deshielding (downfield shift). -
Dimethylamino (-NMe
) at meta: Strongly electron-donating by resonance ( ), but inductively withdrawing ( ).[1] At the meta position, the resonance donation is not directly conjugated to the fluorine, leaving the inductive withdrawal to dominate slightly.
-
Predicted Chemical Shift:
- (H2, H4): ~8–10 Hz.
- (H6): ~5–6 Hz.[1]
Comparative Analysis: 19F NMR vs. Alternatives
The following table objectively compares 19F NMR against standard analytical techniques for this specific fluorinated intermediate.
| Feature | 19F NMR | 1H NMR | HPLC-UV |
| Specificity | High. Only fluorinated species are detected.[1] Zero background from solvents or non-fluorinated precursors.[1] | Moderate. Aromatic region (6.5–7.5 ppm) is often crowded with solvent peaks (CHCl | High. Separates components based on polarity.[1] |
| Regioisomer Detection | Excellent. Ortho/Para isomers shift by >10 ppm (e.g., to -120/-130 ppm), making them instantly distinct.[1] | Difficult. Requires complex coupling constant analysis ( | Moderate. Requires authentic standards to confirm retention times of isomers. |
| Quantification (qNMR) | Absolute. Does not require a reference standard of the analyte; uses an internal standard (e.g., | Good. Requires pure baseline; often compromised by water or solvent peaks.[1] | Relative. Requires a purity-certified reference standard of the specific molecule for calibration curves.[1] |
| Sample Prep | Fast. Dissolve and run. | Fast. Dissolve and run. | Slow. Requires buffer prep, column equilibration, and method development. |
Experimental Protocol: Optimized 19F qNMR Workflow
To achieve reproducible quantitative results, strict adherence to relaxation parameters is required. Fluorine nuclei often have long longitudinal relaxation times (
Step 1: Sample Preparation
-
Solvent: DMSO-d
is recommended over CDCl .[1] -
Internal Standard (IS):
-Trifluorotoluene ( ppm).[1]-
Concentration: Prepare a stock solution where the molar ratio of Analyte:IS is approximately 1:1.
-
-
Vessel: Use 5mm high-precision NMR tubes to minimize shimming errors.
Step 2: Acquisition Parameters
-
Pulse Sequence: zgig (Inverse gated decoupling) or equivalent.[1]
-
Critical: Decouple protons only during acquisition to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring accurate integration.
-
-
Spectral Width (SW): 200 ppm (covers -50 to -250 ppm).[1]
-
Excitation Pulse: 30° pulse angle (maximizes signal-to-noise per unit time).[1]
-
Relaxation Delay (D1): 20 seconds .
-
Scans (NS): 32 to 64 (sufficient for S/N > 200:1).
Diagnostic Impurity Profiling
One of the primary risks in synthesizing 3,5-substituted aromatics is the formation of regioisomers. 19F NMR provides a "fingerprint" map for rapid quality control.[1]
-
Target Signal: -111 ppm (3-(Dimethylamino)-5-fluorobenzaldehyde).[1]
-
Impurity A (4-Fluoro isomer): Expected ~ -105 ppm .[1] (Para-fluoro is typically less shielded).[1]
-
Impurity B (2-Fluoro isomer): Expected ~ -120 ppm .[1] (Ortho-fluoro is more shielded due to resonance with the amino group).[1]
-
Impurity C (Starting Material): 3,5-Difluorobenzaldehyde (if used) appears at -108 ppm (integral ratio will differ).[1]
Visual Workflows
Figure 1: Analytical Decision Matrix
This diagram illustrates when to deploy 19F NMR versus HPLC during the development cycle.
Caption: Decision tree for selecting 19F NMR over HPLC based on the availability of reference standards and the need for structural elucidation.
Figure 2: 19F qNMR Pulse Sequence Logic
Visualizing the critical timing to ensure quantitative accuracy.
Caption: The "Inverse Gated" sequence is essential for qNMR to suppress the Nuclear Overhauser Effect (NOE), ensuring peak integrals represent molar ratios, not enhancement factors.
References
-
National Institutes of Health (NIH). (2018).[1] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2018).[1] 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated synthetic cannabinoids. Analytical Methods. Retrieved from [Link]
-
PubChem. (2025).[1][2] 3-(Dimethylamino)benzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
Comparative Analysis of Electron-Donating Groups on Fluorobenzaldehyde
[1]
Executive Summary: The Electronic "Tug-of-War"
Fluorobenzaldehydes are bifunctional electrophiles. They possess two reactive centers: the carbonyl carbon (susceptible to nucleophilic addition) and the C-F bond (susceptible to Nucleophilic Aromatic Substitution, SNAr).
The introduction of an Electron-Donating Group (EDG) creates an electronic "tug-of-War" that dictates the molecule's fate:
-
Carbonyl Deactivation: EDGs donate electron density into the ring, reducing the partial positive charge (
) on the carbonyl carbon, thereby slowing condensation reactions (e.g., Schiff base formation). -
Fluorine Stabilization: The same electron donation destabilizes the Meisenheimer complex required for SNAr, thereby protecting the C-F bond from unwanted displacement.
Selection Rule: If your goal is rapid scaffold assembly (e.g., Knoevenagel), weak EDGs or EWGs are preferred. If your goal is to retain the fluorine atom under harsh basic conditions, strong EDGs are essential.
Mechanistic Principles & Visualization
The reactivity profile is governed by the interplay between Inductive Effects (-I) and Resonance Effects (+R) . Fluorine is inductively withdrawing but can be a resonance donor. EDGs (like -OMe, -OH) are generally strong resonance donors.
Diagram 1: Electronic Resonance & Reactivity Flow
The following diagram maps the electron density flow and its impact on the two reactive centers.
Caption: Electronic flow from EDGs reduces carbonyl electrophilicity while fortifying the C-F bond against nucleophilic displacement.
Comparative Matrix: Substituent Effects
The following table compares common EDGs based on their Hammett constants (
Table 1: Impact of EDGs on 4-Fluorobenzaldehyde Derivatives
| Substituent (Para) | Hammett | Resonance Effect (+R) | Carbonyl Reactivity (Relative Rate) | C-F Bond Stability (SNAr Resistance) | 19F NMR Shift (Approx. |
| -H (Reference) | 0.00 | None | 1.0 (Baseline) | Moderate | 0 (Ref) |
| -CH3 (Methyl) | -0.17 | Weak (Hyperconjugation) | 0.85 (Slightly Slower) | High | -3 to -5 (Shielded) |
| -OCH3 (Methoxy) | -0.27 | Strong | 0.40 (Slow) | Very High | -10 to -15 (Shielded) |
| -OH (Hydroxy) | -0.37 | Strong | 0.35 (Slow)* | Very High | -12 to -18 (Shielded) |
| -N(CH3)2 (Dimethylamino) | -0.83 | Very Strong | < 0.10 (Very Slow) | Extremely High | -20+ (Highly Shielded) |
Note: Hydroxyl groups (-OH) can introduce complications due to deprotonation in basic media, forming the phenoxide anion (O-), which is an even stronger EDG (
Experimental Protocols
To empirically validate the choice of FBA, the following self-validating protocols are recommended.
Protocol A: Reactivity Assay (Schiff Base Kinetics)
Objective: Quantify the deactivating effect of EDGs on carbonyl addition. Model Reaction: Condensation with p-toluidine.
-
Preparation: Dissolve 1.0 mmol of the specific substituted 4-fluorobenzaldehyde and 1.0 mmol of p-toluidine in 5 mL of anhydrous ethanol.
-
Initiation: Add 1 mol% Acetic Acid catalyst. Heat to 50°C.
-
Monitoring: Aliquot 50 µL every 15 minutes. Dilute in CDCl3.
-
Analysis: Monitor the disappearance of the aldehyde proton signal (~10 ppm) via 1H NMR.
-
Validation: Plot ln[Concentration] vs. Time. The slope (
) correlates directly to electrophilicity.-
Expected Result:
.
-
Protocol B: Stability Assay (SNAr Stress Test)
Objective: Determine the robustness of the C-F bond against displacement. Model Reaction: Challenge with Morpholine.
-
Preparation: Dissolve 0.5 mmol of the FBA in 2 mL DMSO.
-
Challenge: Add 2.0 equivalents of Morpholine and 2.0 equivalents of K2CO3.
-
Stress Condition: Heat to 100°C for 4 hours.
-
Analysis: Analyze via 19F NMR (without proton decoupling).
-
Intact Product: Signal remains a multiplet (coupling to ring protons).
-
SNAr Product: Signal disappears (fluorine is lost) or shifts significantly if F is on a different position.
-
-
Validation: Calculate % conversion to the defluorinated amine product.
-
Expected Result: 4-F-benzaldehyde (High conversion) vs 4-F-2-methoxybenzaldehyde (Low conversion).
-
Strategic Application in Drug Design
Decision Workflow
When selecting a fluorobenzaldehyde building block, follow this logic pathway:
Caption: Strategic decision tree for selecting FBA derivatives based on synthetic conditions and target structure.
Case Study: Quinazolinone Synthesis
In the synthesis of fluorinated quinazolinones (common pharmacophores), using 4-fluoro-2-methoxybenzaldehyde often results in higher overall yields compared to 4-fluorobenzaldehyde .
-
Why? Although the condensation step is slower (due to -OMe), the methoxy group prevents the fluorine from being displaced by the amine reagents during the high-temperature cyclization step, preventing the formation of "defluoro" impurities [3].
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Dolphin, D. (Ed.). (2009). 19F NMR Spectroscopy for the Analysis of Fluorine-Containing Compounds. Alfa Chemistry. Link
-
BenchChem. (2025).[1][2] Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. Link
-
Loudon, G. (2020).[3] Nucleophilic Aromatic Substitution: Substituent Effects. Chemistry LibreTexts. Link
Biological Activity of Compounds Derived from 3-(Dimethylamino)-5-fluorobenzaldehyde
Executive Summary & Scaffold Analysis
This guide evaluates the biological potential of derivatives synthesized from 3-(Dimethylamino)-5-fluorobenzaldehyde (CAS 1214346-64-5) .[1] While the parent aldehyde serves primarily as a chemical building block, its unique substitution pattern—combining an electron-withdrawing fluorine atom with an electron-donating dimethylamino group—imparts distinct pharmacophoric properties to its downstream products (Schiff bases, chalcones, and hydrazones).
Scaffold Pharmacophore Insight:
-
5-Fluoro Group: Enhances metabolic stability by blocking oxidative metabolism at the phenyl ring (para-blocker effect relative to the aldehyde) and increases lipophilicity, facilitating membrane permeability.
-
3-Dimethylamino Group: Acts as a hydrogen bond acceptor and enhances interaction with cationic pockets in enzymes (e.g., kinases) or DNA minor grooves.
-
Push-Pull Electronic System: When converted to conjugated systems (e.g., chalcones), this substitution pattern creates a "push-pull" electronic effect, optimizing the molecule's reactivity with cysteine residues in target proteins via Michael addition.
Comparative Analysis of Derivative Classes
The following analysis compares the two primary derivative classes—Chalcones and Schiff Bases/Hydrazones —against industry-standard controls.
Class A: Chalcone Derivatives (The "Warheads")
Target Mechanism:[1] Microtubule destabilization and NF-κB pathway inhibition.[1]
| Feature | 3-(Dimethylamino)-5-fluoro Chalcones | Standard Alternative: Combretastatin A-4 | Standard Alternative: Doxorubicin |
| Primary Mechanism | Tubulin polymerization inhibition; Michael acceptor for Cys residues.[1] | Tubulin binding (Colchicine site).[1] | DNA intercalation; Topoisomerase II inhibition.[1] |
| Selectivity | Moderate to High (Tunable via B-ring substitution).[1] | High (Vascular disrupting agent).[1] | Low (High cardiotoxicity).[1] |
| Solubility | Low (Lipophilic).[1] | Low (Phosphate prodrugs used).[1] | Moderate (Hydrophilic).[1] |
| Toxicity Profile | Generally lower cardiotoxicity than anthracyclines.[1] | Cardiovascular risks (hypertension).[1] | Dose-limiting cardiotoxicity.[1] |
| Synthetic Cost | Low (Claisen-Schmidt Condensation).[1] | High (Complex synthesis).[1][2] | High (Fermentation/Semi-synthesis).[1] |
Key Insight: The 5-fluoro substitution often prevents metabolic deactivation (hydroxylation) seen in non-fluorinated chalcones, potentially extending the half-life in vivo.
Class B: Schiff Bases & Hydrazones (The "Chelators")
Target Mechanism:[1] Metal ion chelation (Fe/Cu sequestration) and inhibition of bacterial DNA gyrase.
| Feature | 3-(Dimethylamino)-5-fluoro Hydrazones | Standard Alternative: Ciprofloxacin | Standard Alternative: Isoniazid |
| Activity Spectrum | Broad (Gram+ > Gram-); Antifungal potential.[1] | Broad (Gram- > Gram+).[1] | Narrow (Mycobacteria).[1] |
| Resistance Profile | Low cross-resistance due to novel chelation mechanism.[1] | High (Gyrase mutations).[1] | High (KatG mutations).[1] |
| Mode of Action | Iron sequestration; disruption of cell respiration. | DNA Gyrase / Topoisomerase IV inhibition.[1] | InhA inhibition (Cell wall synthesis).[1] |
| Potency (MIC) | Moderate (10–50 µg/mL).[1] | High (<1 µg/mL).[1] | High (<1 µg/mL).[1] |
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism proposed for chalcones derived from this scaffold, highlighting the role of the electrophilic enone system.
Caption: Proposed dual-mechanism of chalcone derivatives: Tubulin destabilization via cysteine modification and NF-κB suppression.[1]
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(3-(dimethylamino)-5-fluorophenyl)-1-phenylprop-2-en-1-one
Rationale: This Claisen-Schmidt condensation creates the α,β-unsaturated ketone "warhead" essential for biological activity.
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of acetophenone in 10 mL of ethanol.
-
Addition: Add 5 mmol of 3-(dimethylamino)-5-fluorobenzaldehyde. Stir until a homogeneous solution is obtained.
-
Catalysis: Cool the mixture to 0–5°C in an ice bath. Dropwise add 1 mL of 40% NaOH solution while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Solvent system: Hexane/Ethyl Acetate 4:1).[1]
-
Precipitation: Pour the reaction mixture into 50 mL of crushed ice/water containing 2 mL of HCl (to neutralize base).
-
Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chalcone (Target Yield: >80%).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Self-Validating Controls:
-
Positive Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).[1]
-
Negative Control: DMSO (Solvent) + Growth Media (Ensure no solvent toxicity).[1]
-
Sterility Control: Media only.[1]
Workflow:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.
-
Plate Setup: Use a 96-well plate. Add 100 µL of Mueller-Hinton broth to all wells.[1]
-
Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm viability by plating 10 µL from clear wells onto agar (MBC determination).
Synthesis & Screening Workflow
Caption: Operational workflow for synthesizing and screening derivatives based on target biological activity.
References
-
BenchChem. (2025).[1] Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols. Retrieved from [1]
-
Smolecule. (2024).[1][4] 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde: Properties and Applications. Retrieved from [1]
-
MDPI. (2023).[1] Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Fluorinated Benzaldehydes. Molecules. Retrieved from [1]
-
ResearchGate. (2022).[1][4] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from
-
Tomma, J. H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde. Ibn Al-Haitham Journal for Pure and Applied Science. Retrieved from [1]
Sources
A Comparative Guide to the Purity Assessment of 3-(Dimethylamino)-5-fluorobenzaldehyde by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Synthesis Intermediates
3-(Dimethylamino)-5-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in medicinal chemistry and material science.[1] Its unique trifunctional structure—comprising an aldehyde, a dimethylamino group, and a fluorine atom—makes it a versatile precursor for synthesizing a wide range of complex molecules, including active pharmaceutical ingredients (APIs). In drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.[2] Impurities, even in trace amounts, can lead to unwanted side reactions, lower synthesis yields, and introduce potentially toxic components into the final API.
This guide provides an in-depth, experience-driven comparison of analytical methods for assessing the purity of 3-(Dimethylamino)-5-fluorobenzaldehyde, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind developing a robust reversed-phase HPLC (RP-HPLC) method, compare its performance with Gas Chromatography (GC), and detail the validation process in accordance with the International Council for Harmonisation (ICH) guidelines to ensure a self-validating and trustworthy protocol.[3][4][5]
The Premier Technique: Why RP-HPLC is the Method of Choice
For non-volatile, polar organic molecules like 3-(Dimethylamino)-5-fluorobenzaldehyde, RP-HPLC is the gold standard for purity analysis.[2][6] Its high sensitivity, resolving power, and adaptability make it exceptionally suited for separating the main compound from structurally similar impurities that may arise during synthesis, such as starting materials, by-products, or degradation products.[6]
The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. Components that are more non-polar are retained longer on the column, while more polar components elute earlier. This mechanism allows for fine-tuned separation based on subtle differences in molecular properties.
Devising a Robust HPLC Method: A Causality-Driven Approach
Developing a reliable HPLC method is a systematic process where each parameter is chosen for a specific scientific reason. Here, we dissect the critical choices for analyzing 3-(Dimethylamino)-5-fluorobenzaldehyde.
-
Column Selection: The Heart of the Separation
-
The Choice: A C18 (octadecyl) reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is the workhorse for this type of analysis.[2]
-
The Rationale: The C18 stationary phase provides a non-polar environment that effectively retains the moderately polar 3-(Dimethylamino)-5-fluorobenzaldehyde via hydrophobic interactions. The aromatic ring and alkyl groups of the analyte interact favorably with the long alkyl chains of the C18 phase. An alternative, such as a Phenyl-Hexyl column, could offer different selectivity by leveraging π-π interactions between the phenyl groups in the stationary phase and the analyte's benzene ring, which can be advantageous for resolving aromatic impurities.[2]
-
-
Mobile Phase Composition: Driving the Elution
-
The Choice: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A: 0.1% Phosphoric Acid in Water) and an organic solvent (Mobile Phase B: Acetonitrile).[2]
-
The Rationale:
-
Acidification: The addition of phosphoric acid to the aqueous phase is critical. 3-(Dimethylamino)-5-fluorobenzaldehyde has a basic dimethylamino group. At neutral pH, this group can exist in both protonated and non-protonated forms, and it can interact with residual silanol groups on the silica backbone of the column, leading to severe peak tailing. By maintaining a low pH (around 2.5-3.0), the amino group is consistently protonated, minimizing these secondary interactions and ensuring a sharp, symmetrical peak.
-
Acetonitrile (ACN): ACN is an excellent organic modifier that offers low viscosity and good UV transparency.
-
Gradient Elution: A gradient program, which involves increasing the percentage of acetonitrile over time, is superior to an isocratic (constant composition) method for purity analysis.[7][8] It ensures that highly polar impurities elute early with good resolution, while strongly retained, non-polar impurities are eluted in a reasonable timeframe without excessive peak broadening.
-
-
-
Detection Wavelength: Ensuring Optimal Sensitivity
-
The Choice: UV detection at a wavelength between 254 nm and 345 nm. A Diode Array Detector (DAD) is highly recommended.[2]
-
The Rationale: The aromatic ring and aldehyde carbonyl group in the molecule are chromophores that absorb UV light. A DAD allows for the acquisition of the full UV spectrum for each peak, which serves two purposes: 1) determining the wavelength of maximum absorbance (λmax) for the main peak to maximize sensitivity, and 2) assessing peak purity by comparing spectra across a single peak to detect any co-eluting impurities.
-
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system for the purity determination of 3-(Dimethylamino)-5-fluorobenzaldehyde, designed in alignment with ICH Q2(R2) principles.[4][5]
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[2]
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (ACS grade), Water (HPLC grade).
-
Standard: 3-(Dimethylamino)-5-fluorobenzaldehyde reference standard of known purity.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm (for general impurities), monitor at λmax for main peak |
Preparation of Solutions
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-(Dimethylamino)-5-fluorobenzaldehyde reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the reference standard.
The workflow for this HPLC analysis is visualized below.
Caption: High-level workflow for HPLC purity assessment.
Method Validation: Establishing Trustworthiness
For an analytical method to be considered trustworthy, it must be validated to prove it is fit for its intended purpose.[5] The key validation parameters as per ICH guidelines are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The main peak is resolved from all impurity peaks (Resolution > 2). Peak purity index > 0.995. | Ensures the method accurately measures the analyte without interference.[9] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration). | Confirms the detector response is proportional to analyte concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[3] | Measures the closeness of the experimental value to the true value.[10] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | Assesses the method's consistency under the same operating conditions. |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (typically S/N ratio > 10). | Defines the lower limit of the method for quantitative measurements. |
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the preferred method, it is instructive to compare it with an alternative technique like Gas Chromatography (GC) to highlight its advantages. GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile, semi-volatile, and thermally sensitive compounds. Ideal for 3-(Dimethylamino)-5-fluorobenzaldehyde. | Requires the analyte to be volatile and thermally stable. May cause degradation of some aldehydes. |
| Derivatization | Not typically required for this analyte. Analysis is direct. | Often necessary to increase volatility and thermal stability (e.g., oximation). This adds a step and potential for error. |
| Sensitivity | High, especially with UV/DAD or Mass Spectrometry (MS) detectors. | Very high, particularly with detectors like Flame Ionization (FID) or MS. |
| Resolution | Excellent control over separation by modifying mobile phase composition, pH, and stationary phase. | High, especially with long capillary columns. Primarily controlled by temperature programming. |
| Common Issues | Peak tailing with basic compounds (mitigated by pH control), solvent consumption. | Thermal degradation of the analyte in the injector, requires derivatization for polar compounds, not suitable for non-volatiles. |
Verdict: For 3-(Dimethylamino)-5-fluorobenzaldehyde, HPLC is unequivocally superior. Its ability to analyze the compound directly in its native state without the risk of thermal degradation and the added complexity of derivatization makes it a more robust, reliable, and efficient method.
Conclusion
The purity assessment of key synthetic intermediates like 3-(Dimethylamino)-5-fluorobenzaldehyde is a non-negotiable aspect of pharmaceutical development and scientific research. High-Performance Liquid Chromatography, particularly a well-developed and validated reversed-phase method, stands out as the most authoritative and trustworthy technique for this purpose. By carefully selecting the column, mobile phase, and detection parameters based on the physicochemical properties of the analyte, one can establish a highly specific, sensitive, and reliable method. This guide has detailed the causal logic behind creating such a method and objectively positioned it against alternatives, providing researchers and drug development professionals with a clear framework for ensuring the quality and integrity of their materials.
References
-
Wang, X. et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available from: [Link]
-
De-Boni, L. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]
-
Kennemur, J. L. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available from: [Link]
-
Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available from: [Link]
-
ResearchGate. (2019). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available from: [Link]_
-
ResearchGate. New Methods for the Preparation of Aromatic Aldehydes | Request PDF. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
MDPI. (2021). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. Available from: [Link]
-
University of Cape Town. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
-
PubChem. 3-(Dimethylamino)benzaldehyde. Available from: [Link]
-
Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available from: [Link]
Sources
- 1. Buy 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | 1379375-34-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Confirming product formation with 3-(Dimethylamino)-5-fluorobenzaldehyde by LC-MS
Comparison Guide: Confirming Product Formation with 3-(Dimethylamino)-5-fluorobenzaldehyde
Executive Summary & Strategic Context
In the high-stakes environment of drug discovery, 3-(Dimethylamino)-5-fluorobenzaldehyde (MW 167.18 Da) serves as a high-value scaffold. Its unique "push-pull" electronic structure—combining an electron-donating dimethylamino group with an electron-withdrawing fluorine—makes it a versatile intermediate for synthesizing fluorinated bioactive amines and heterocycles.
However, confirming its successful conversion into a target product is often plagued by ambiguity when using traditional detection methods. The fluorine atom introduces unique chromatographic behaviors, while the basic amine tail creates peak tailing issues in standard HPLC-UV.
This guide objectively compares the LC-MS Confirmation Workflow against traditional alternatives (HPLC-UV and NMR). We demonstrate why LC-MS is not just a "checker" but a critical process control tool that offers superior specificity for this class of fluorinated intermediates.
Analytical Landscape: LC-MS vs. The Alternatives
For a researcher asking, "Did my reaction work?", the choice of analytical technique dictates the confidence level of the answer.
Table 1: Comparative Performance Matrix
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | 1H NMR (Structural) |
| Primary Detection | Mass-to-Charge ( | Chromophore Absorbance ( | Proton Magnetic Environment |
| Specificity | High. Distinguishes Product from SM even if they co-elute. | Low. SM and Product often have overlapping UV spectra (benzene core). | Very High. Definitive structural proof. |
| Sensitivity | Excellent (pg levels). Ideal for trace impurity detection. | Moderate (ng-µg levels). | Low (mg levels). Requires isolation. |
| Throughput | High (5-min gradients). | High. | Low (Sample prep + acquisition). |
| Liability | Matrix effects (Ion suppression). | "Invisible" impurities (non-UV active). | Solvent signals masking peaks. |
The Verdict: While NMR is the gold standard for final structure elucidation, LC-MS is the superior choice for reaction monitoring and initial confirmation. It resolves the critical failure mode of HPLC-UV: the inability to distinguish between the starting aldehyde and a product that retains the aromatic chromophore.
Technical Deep Dive: The LC-MS Advantage
The "Self-Validating" Mechanism
The core of this protocol is Mass Shift Analysis .
-
Starting Material (SM): 3-(Dimethylamino)-5-fluorobenzaldehyde.[1][2]
-
Formula: C
H FNO -
Exact Mass: 167.07
-
Observed Ion [M+H]
: 168.1
-
-
Target Product (Example - Reductive Amination):
-
Reaction: Aldehyde
Benzyl amine derivative. -
Mass Shift: The disappearance of
168.1 and the appearance of the specific product mass (e.g., +15 Da, +42 Da depending on the amine used).
-
This creates a binary "Yes/No" confirmation system that is independent of retention time shifts, which can be unpredictable with fluorinated compounds.
Fluorine & The "Pentafluorophenyl" Effect
Standard C18 columns often struggle to separate the aldehyde SM from its reaction products because the fluorine atom alters the lipophilicity (
-
Recommendation: Compare a C18 column with a Phenyl-Hexyl column.
-
Mechanism: The Phenyl-Hexyl phase interacts with the
-electrons of the fluorobenzaldehyde ring. This " - stacking" often provides superior resolution for aromatic aldehydes compared to the purely hydrophobic interaction of C18.
Experimental Protocol: The Confirmation Workflow
This protocol is designed for an Agilent 1290/6460 QQQ or equivalent Thermo/Waters system.
Phase 1: Instrument Configuration
-
Ionization Source: Electrospray Ionization (ESI) – Positive Mode .
-
Why? The dimethylamino group is highly basic (
). It will readily protonate in acidic mobile phases, providing intense signal. APCI is unnecessary unless the product is strictly non-polar.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Note: Do not use Trifluoroacetic Acid (TFA) as it suppresses MS signal.
-
Phase 2: Chromatographic Method
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) OR Phenyl-Hexyl equivalent.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
-
Injection Volume: 1-5 µL.
Phase 3: Sample Preparation (Crucial)
-
Diluent: 50:50 Water:Acetonitrile.[3] Avoid 100% organic solvent as it causes peak breakthrough on early eluting polar impurities.
-
Concentration: Prepare a 10 µg/mL solution.
-
Caution: Aldehydes can form hemiacetals in methanol. Use Acetonitrile for dilution to prevent artifact peaks.
-
Data Interpretation & Decision Logic
The following diagram illustrates the logical flow for confirming product formation.
Figure 1: Decision logic for reaction monitoring. This workflow prioritizes the disappearance of the specific Starting Material (SM) mass before confirming the Product mass.
Troubleshooting & Validation
Even with LC-MS, artifacts can mislead. Use this checklist to validate your data:
-
The "Hydrate" Trap:
-
Aldehydes in aqueous mobile phases can exist in equilibrium with their gem-diol form (hydrate).
-
Symptom: You see
AND a peak at ( Da). -
Solution: This is an artifact of the LC conditions, not a side product. It confirms the aldehyde is still present.[4]
-
-
Dimerization:
-
High concentrations in the ESI source can cause non-covalent dimers.
-
Symptom: A peak at
. -
Solution: Dilute the sample 10x and re-inject. If the dimer ratio decreases, it is an artifact.
-
-
Isotope Pattern:
-
Verify the presence of the Fluorine atom.[3] While
is monoisotopic, the lack of the typical pattern (if you were comparing to a chloro-analog) confirms the specific fluorinated starting material.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 113845953, 3-(N,3-dimethylanilino)-5-fluorobenzaldehyde. Retrieved from [Link]
- Kromidas, S. (2016).The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH. (Context: Comparison of UV and MS detection limits).
-
Di Stefano, V., et al. (2022). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods. Int. J. Environ. Res. Public Health. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
